molecular formula C9H8ClNO2 B2799415 Quinoline-5,6-diolhydrochloride CAS No. 2287290-48-4

Quinoline-5,6-diolhydrochloride

Cat. No.: B2799415
CAS No.: 2287290-48-4
M. Wt: 197.62
InChI Key: NQJRPDCDHRCBTL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Quinoline-5,6-diolhydrochloride is a useful research compound. Its molecular formula is C9H8ClNO2 and its molecular weight is 197.62. The purity is usually 95%.
BenchChem offers high-quality Quinoline-5,6-diolhydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Quinoline-5,6-diolhydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

quinoline-5,6-diol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO2.ClH/c11-8-4-3-7-6(9(8)12)2-1-5-10-7;/h1-5,11-12H;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQJRPDCDHRCBTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=C2O)O)N=C1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Technical Guide to Quinoline-5,6-diol Hydrochloride for Advanced Research

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive technical overview of Quinoline-5,6-diol hydrochloride, a heterocyclic aromatic compound of significant interest to the scientific community. We will delve into its fundamental chemical properties, including its precise molecular formula and weight, alongside a discussion of its synthesis, biological relevance, and practical applications in research and development. This guide is intended for researchers, chemists, and drug development professionals, offering expert insights into the causality behind experimental choices and providing validated protocols for its use.

Core Compound Identity and Physicochemical Properties

Quinoline-5,6-diol is a derivative of quinoline, a bicyclic heterocyclic aromatic compound.[1] The hydrochloride salt form enhances its stability and handling properties for laboratory use. The foundational step in any rigorous scientific investigation is the precise characterization of the molecule of interest.

The molecular formula for the base compound, Quinoline-5,6-diol, is C₉H₇NO₂.[2] When protonated with hydrochloric acid (HCl), an HCl molecule is added. Therefore, the molecular formula for Quinoline-5,6-diol hydrochloride is C₉H₇NO₂·HCl .

The molecular weight is calculated from the constituent atoms:

  • Quinoline-5,6-diol (C₉H₇NO₂): 161.16 g/mol .[2]

  • Hydrochloric Acid (HCl): 36.46 g/mol .

Thus, the molecular weight of Quinoline-5,6-diol hydrochloride is 197.62 g/mol .

A summary of its key physicochemical properties is presented below for rapid reference.

PropertyValueSource(s)
Chemical Formula C₉H₇NO₂·HClCalculated
Molecular Weight 197.62 g/mol Calculated
Base Compound Formula C₉H₇NO₂[2]
Base Compound MW 161.16 g/mol [2]
Appearance Expected to be a solid powder or crystalline materialGeneral knowledge
Solubility Predicted to have low solubility in non-polar solvents, with moderate to good solubility in polar aprotic solvents like DMSO and DMF. Aqueous solubility is likely pH-dependent.[3]

Synthesis and Purification: A Rationale-Driven Approach

The synthesis of quinoline derivatives is a well-established field of organic chemistry, with several named reactions providing routes to the core quinoline scaffold.[4][5] Common methods include the Skraup, Friedlander, and Pfitzinger syntheses.[4][5]

A plausible and efficient laboratory-scale synthesis of Quinoline-5,6-diol hydrochloride involves a multi-step process, often starting from a more readily available substituted quinoline precursor. For instance, a common strategy involves the reduction of a nitro-substituted precursor followed by salt formation.[6]

Expert Rationale: The choice of a specific synthetic route is dictated by factors such as starting material availability, desired purity, scalability, and safety. For research purposes, a route that offers high purity and unambiguous characterization is paramount. The final salt formation step is critical; treating the free base with concentrated hydrochloric acid ensures the formation of the stable dihydrochloride salt, which often improves solubility in polar solvents suitable for biological assays.[6]

Workflow for Synthesis and Purification

The following diagram outlines a generalized workflow for the synthesis and quality control of Quinoline-5,6-diol HCl.

G Fig. 1: Synthesis & QC Workflow for Quinoline-5,6-diol HCl cluster_synthesis Synthesis Phase cluster_purification Purification & QC Phase Start Select Precursor (e.g., 6-Nitroquinoline-5-amine) Reduction Chemical Reduction (e.g., SnCl₂ in acid) Start->Reduction High-yield reduction Isolation Isolate Free Base (Quinoline-5,6-diol) Reduction->Isolation Neutralization & Extraction Salt Salt Formation (Treat with conc. HCl) Isolation->Salt Enhances stability & solubility Crude Crude Quinoline-5,6-diol HCl Salt->Crude Purify Purification (e.g., Recrystallization or Chromatography) Crude->Purify Remove impurities Dry Drying under Vacuum Purify->Dry QC Quality Control Analysis Dry->QC Verify Identity & Purity Final Pure Quinoline-5,6-diol HCl (>98% Purity) QC->Final

Caption: A generalized workflow for the synthesis and quality control of Quinoline-5,6-diol HCl.

Biological Significance and Applications in Drug Discovery

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a wide range of biological activities, including anticancer, antimalarial, antimicrobial, and anti-inflammatory properties.[7][8][9]

Derivatives of quinoline have been investigated for their ability to inhibit various enzymes, particularly those involved in critical cellular processes like DNA repair and cell signaling.[10][11] For example, certain quinoline-based compounds have been identified as inhibitors of DNA methyltransferases (DNMTs) and enzymes in the base excision repair (BER) pathway.[11]

Notably, research has focused on developing inhibitors for the DNA repair enzyme Polynucleotide Kinase/Phosphatase (PNKP). Inhibition of PNKP can sensitize cancer cells to DNA-damaging agents like ionizing radiation or certain chemotherapeutics.[10] This strategy is particularly promising in cancers with specific genetic vulnerabilities, a concept known as "synthetic lethality."[10] While specific studies on Quinoline-5,6-diol itself are not as prevalent, its structural similarity to other biologically active quinolines makes it a compound of interest for screening and development as a potential enzyme inhibitor.

Experimental Protocol: In Vitro Enzyme Inhibition Assay

This section provides a detailed, self-validating protocol for assessing the inhibitory potential of Quinoline-5,6-diol HCl against a target enzyme, such as PNKP.

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of Quinoline-5,6-diol HCl against a target enzyme.

Materials:

  • Quinoline-5,6-diol HCl

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Target enzyme (e.g., recombinant human PNKP)

  • Assay Buffer (specific to the enzyme)

  • Substrate (e.g., fluorescently labeled DNA oligonucleotide for PNKP)

  • 96-well microplates (black, low-binding)

  • Plate reader with appropriate fluorescence detection capabilities

Step-by-Step Methodology:

  • Preparation of Compound Stock Solution:

    • Rationale: Due to predicted limited aqueous solubility, a high-concentration stock in an organic solvent is necessary.[3] DMSO is a standard choice for its solvating power and compatibility with most biological assays at low final concentrations.

    • Accurately weigh a precise amount of Quinoline-5,6-diol HCl.

    • Dissolve in anhydrous DMSO to create a 10 mM stock solution. Vortex thoroughly to ensure complete dissolution. Store at -20°C, protected from light.

  • Serial Dilution Preparation:

    • Rationale: A serial dilution series is required to generate a dose-response curve from which the IC₅₀ can be calculated.

    • In a separate 96-well plate or microcentrifuge tubes, perform a serial dilution of the 10 mM stock solution in DMSO. A typical 10-point, 3-fold dilution series is recommended to span a wide concentration range.

  • Assay Reaction Setup:

    • Rationale: The order of addition is critical to ensure the inhibitor can interact with the enzyme before the reaction is initiated by the substrate.

    • Add Assay Buffer to all wells of the black 96-well microplate.

    • Transfer a small, equal volume (e.g., 1 µL) from each dilution of the compound stock into the assay wells. Include "DMSO only" wells as a negative control (0% inhibition) and wells with a known potent inhibitor as a positive control.

    • Add the target enzyme to all wells (except for a "no enzyme" background control) and incubate for 15-30 minutes at the optimal temperature. This pre-incubation allows the compound to bind to the enzyme.

  • Initiation and Measurement:

    • Rationale: The reaction is started by adding the substrate. Kinetic or endpoint readings are taken to measure enzyme activity.

    • Initiate the reaction by adding the enzyme's substrate to all wells.

    • Immediately place the plate in the plate reader. Measure the fluorescence signal at regular intervals (kinetic assay) or after a fixed incubation period (endpoint assay).

  • Data Analysis:

    • Rationale: A non-linear regression analysis of the dose-response data provides a robust calculation of the IC₅₀ value.

    • Subtract the background fluorescence (no enzyme control) from all readings.

    • Normalize the data by setting the average of the negative control (DMSO only) wells to 100% activity and the positive control to 0% activity.

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data using a four-parameter logistic (4PL) equation to determine the IC₅₀ value.

Logical Flow for IC₅₀ Determination

G Fig. 2: IC₅₀ Determination Workflow A Prepare 10 mM Stock in DMSO B Create Serial Dilution (10-point, 3-fold) A->B C Pre-incubate Enzyme with Compound B->C D Initiate Reaction with Substrate C->D E Measure Signal (e.g., Fluorescence) D->E F Normalize Data (0% and 100% Controls) E->F G Plot Dose-Response Curve F->G H Calculate IC₅₀ (4PL Non-linear Regression) G->H

Sources

An In-Depth Technical Guide to Quinoline-5,6-diol Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinoline-5,6-diol hydrochloride, a heterocyclic aromatic compound, is a member of the quinoline family, a class of compounds that has garnered significant interest in medicinal chemistry and drug development. The quinoline scaffold is a key structural motif in a wide range of biologically active molecules, both from natural sources and synthetic origins. The presence of hydroxyl groups at the 5 and 6 positions of the quinoline ring system in this particular derivative imparts unique electronic and chemical properties, making it a valuable building block and a subject of investigation for various therapeutic applications. This technical guide provides a comprehensive overview of quinoline-5,6-diol hydrochloride, including its chemical identity, synthesis, physicochemical properties, and its relevance in the field of drug discovery.

Chemical Identity: IUPAC Name and Synonyms

The accurate identification of a chemical entity is paramount for scientific communication and research. The systematic name for the hydrochloride salt of 5,6-quinolinediol, according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature, is quinoline-5,6-diol hydrochloride .

The base compound, 5,6-quinolinediol, is also known by its systematic name, Quinoline-5,6-diol [1]. While specific synonyms for the hydrochloride salt are not widely documented, it may be referred to in literature and commercial sources by variations of its systematic name or by a designated product code.

Table 1: Chemical Identification

IUPAC Name quinoline-5,6-diol hydrochloride
Synonyms (for base) 5,6-Quinolinediol[1]
Molecular Formula C₉H₈ClNO₂
Molecular Weight 197.62 g/mol
CAS Number 2287290-48-4[2]

Synthesis of Quinoline-5,6-diol Hydrochloride

A potential synthetic pathway could involve the following conceptual steps:

Synthesis_Pathway Start Substituted Aniline Precursor Intermediate1 Cyclization Reaction (e.g., Skraup Synthesis) Start->Intermediate1 Glycerol, H₂SO₄, Oxidizing Agent Intermediate2 Hydroxylation/Demethylation Intermediate1->Intermediate2 Hydroxylating or Demethylating Agent FinalProduct Quinoline-5,6-diol Intermediate2->FinalProduct Hydrochloride Treatment with HCl FinalProduct->Hydrochloride FinalSalt Quinoline-5,6-diol Hydrochloride Hydrochloride->FinalSalt

Figure 1: Conceptual synthetic workflow for Quinoline-5,6-diol Hydrochloride.

Hypothetical Synthesis Protocol:

A more specific, albeit generalized, approach for the synthesis of a dihydroxyquinoline derivative could be adapted from the synthesis of 5,6-diaminoquinoline[5]. This would involve the following key transformations:

  • Ring Formation: A suitable aniline precursor, such as 3,4-dimethoxyaniline, could be subjected to a Skraup reaction with glycerol, sulfuric acid, and an oxidizing agent (e.g., nitrobenzene) to form 5,6-dimethoxyquinoline. The Skraup reaction is a classic method for quinoline synthesis, though it can be highly exothermic[5].

  • Demethylation to Form the Diol: The resulting 5,6-dimethoxyquinoline would then undergo demethylation to yield 5,6-quinolinediol. This can be achieved using various reagents, such as boron tribromide (BBr₃) or hydrobromic acid (HBr).

  • Formation of the Hydrochloride Salt: Finally, the purified 5,6-quinolinediol would be dissolved in a suitable solvent, such as anhydrous ethanol or diethyl ether, and treated with a solution of hydrogen chloride (HCl) in the same or a compatible solvent. The quinoline-5,6-diol hydrochloride would then precipitate out of the solution and could be collected by filtration and dried.

It is crucial to note that the reaction conditions for each step would need to be carefully optimized to maximize yield and purity.

Physicochemical Properties

The physicochemical properties of a compound are critical determinants of its behavior in biological systems and its suitability for drug development. While specific experimental data for quinoline-5,6-diol hydrochloride is limited, we can infer some of its properties based on its structure and data from related compounds. The presence of the hydroxyl groups and the hydrochloride salt form will significantly influence its solubility and polarity.

Table 2: Predicted Physicochemical Properties

PropertyPredicted Value/CharacteristicRationale
Melting Point Likely a high-melting solidThe hydrochloride salt and the potential for intermolecular hydrogen bonding would contribute to a stable crystal lattice.
Solubility Soluble in water and polar protic solvents (e.g., ethanol, methanol). Sparingly soluble to insoluble in non-polar organic solvents.The hydrochloride salt form increases aqueous solubility. The hydroxyl groups can participate in hydrogen bonding with polar solvents[6].
pKa The quinoline nitrogen will be protonated at physiological pH. The hydroxyl groups will have pKa values typical of phenols.The basicity of the quinoline nitrogen and the acidity of the phenolic hydroxyl groups will determine the ionization state at different pH values.
LogP Lower than the parent quinoline due to the hydrophilic hydroxyl groups.The hydroxyl groups increase the polarity of the molecule, reducing its lipophilicity.

Spectroscopic Characterization

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the quinoline ring system. The chemical shifts of these protons will be influenced by the electron-donating effect of the hydroxyl groups. The proton on the nitrogen will likely be broadened and may exchange with solvent protons.

¹³C NMR Spectroscopy: The carbon NMR spectrum will display nine distinct signals corresponding to the nine carbon atoms in the quinoline ring. The carbons bearing the hydroxyl groups (C-5 and C-6) will be shifted downfield due to the deshielding effect of the oxygen atoms. Predicted ¹³C NMR data for quinoline hydrochloride can be found in chemical databases[10].

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands. A broad band in the region of 3200-3600 cm⁻¹ would be indicative of the O-H stretching vibrations of the hydroxyl groups and the N-H stretch of the protonated quinoline nitrogen. Aromatic C-H stretching vibrations would appear around 3000-3100 cm⁻¹, and C=C and C=N stretching vibrations of the aromatic rings would be observed in the 1400-1600 cm⁻¹ region.

Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak corresponding to the protonated molecule [M+H]⁺ of the free base (5,6-quinolinediol) and fragmentation patterns characteristic of the quinoline ring system.

Mechanism of Action and Biological Relevance

The biological activities of quinoline derivatives are diverse and often depend on their substitution patterns[11][12]. Dihydroxylated quinolines, in particular, have been investigated for their potential as bioactive molecules. The 5,6-dihydroxy substitution pattern is of interest as it can be found in neuroactive compounds and can be susceptible to oxidation, potentially leading to the formation of reactive quinone species.

The mechanism of action of quinoline derivatives can be multifaceted, and for 5,6-quinolinediol, it may involve:

  • Enzyme Inhibition: The dihydroxy-substituted quinoline scaffold could act as an inhibitor of various enzymes. For instance, some quinoline derivatives are known to inhibit DNA gyrase, an enzyme essential for bacterial replication[13].

  • Redox Cycling: The 5,6-diol moiety can potentially undergo oxidation to form a quinone, which can participate in redox cycling and generate reactive oxygen species (ROS). This property is a double-edged sword, as it can be harnessed for anticancer activity but may also lead to cellular toxicity.

  • Metal Chelation: The presence of the nitrogen atom and the adjacent hydroxyl groups may allow for the chelation of metal ions, which can be a crucial aspect of the biological activity of some quinoline derivatives.

The relevance of 5,6-quinolinediol in drug development is underscored by the broad spectrum of activities exhibited by the quinoline class of compounds, including anticancer, antibacterial, antifungal, and antimalarial properties[14].

Mechanism_of_Action Compound Quinoline-5,6-diol Enzyme Enzyme Inhibition (e.g., DNA Gyrase) Compound->Enzyme Redox Redox Cycling Compound->Redox Chelation Metal Ion Chelation Compound->Chelation CellularEffects Cellular Effects (e.g., Apoptosis, Cytotoxicity) Enzyme->CellularEffects ROS Reactive Oxygen Species (ROS) Redox->ROS Chelation->CellularEffects ROS->CellularEffects

Figure 2: Potential mechanisms of action for Quinoline-5,6-diol.

Experimental Protocols for In Vitro Evaluation

To assess the biological activity of quinoline-5,6-diol hydrochloride, a variety of in vitro assays can be employed. The following are generalized protocols that can be adapted for this compound.

Protocol 1: Cytotoxicity Assay (MTT Assay)

This assay is used to determine the cytotoxic effect of the compound on cancer cell lines[15][16][17].

  • Cell Seeding: Plate cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of quinoline-5,6-diol hydrochloride in cell culture medium. Add the compound solutions to the wells and incubate for 24, 48, or 72 hours.

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to a vehicle control and determine the IC₅₀ value (the concentration that inhibits cell growth by 50%).

Protocol 2: Antibacterial Activity (Minimum Inhibitory Concentration - MIC)

This assay determines the lowest concentration of the compound that inhibits the visible growth of a microorganism[18].

  • Compound Dilution: Prepare a series of twofold dilutions of quinoline-5,6-diol hydrochloride in a suitable broth medium in a 96-well plate.

  • Inoculum Preparation: Prepare a standardized suspension of the test bacterium (e.g., E. coli, S. aureus).

  • Inoculation: Add the bacterial suspension to each well of the plate.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.

Safety and Handling

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Handling: Handle the compound in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials.

  • Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations for hazardous waste.

Conclusion

Quinoline-5,6-diol hydrochloride represents a valuable chemical entity for researchers and drug development professionals. Its quinoline core, substituted with hydroxyl groups, provides a platform for further chemical modification and exploration of its biological activities. While specific experimental data for this compound is limited, this guide has provided a comprehensive overview of its identity, potential synthesis, predicted properties, and its relevance in the broader context of quinoline chemistry and medicinal applications. Further research is warranted to fully elucidate the properties and therapeutic potential of this and related dihydroxylated quinoline derivatives.

References

  • Smolecule. (2026).
  • Benchchem. (2025). Essential Safety and Logistical Information for Handling Quinolinium, 7-hydroxy-1-methyl-. Benchchem.
  • Benchchem. (2025). In Vitro Evaluation of Novel Quinoline Compounds: A Technical Guide. Benchchem.
  • Chemos GmbH&Co.KG. (2019).
  • The Royal Society of Chemistry. (2018).
  • Benchchem. (2025).
  • Benchchem. (2025).
  • Sinocure Chemical Group. (2024, October 17).
  • BLD Pharm. 578-67-6|5-Hydroxyquinoline.
  • Benchchem. (2025). Essential Safety and Operational Guide for Handling Ethyl-quinolin-3-ylmethyl-amine.
  • Santa Cruz Biotechnology. Quinoline Yellow.
  • Bio-Rad Labor
  • New syntheses of 5,6- and 7,8-diaminoquinolines. (n.d.). PMC - NIH.
  • Exploration of quinolone and quinoline derivatives as potential anticancer agents. (2019, August 13). PMC.
  • Unique biological properties and molecular mechanism of 5,6-bridged quinolones. (2003, August 15). PubMed.
  • 5,6-QUINOLINEDIOL. (n.d.). gsrs.
  • 13C NMR Spectrum (1D, 25 MHz, H2O, predicted) (NP0260494). (n.d.). NP-MRD.
  • QUINOLINE HYDROCHLORIDE(530-64-3) 13C NMR spectrum. (n.d.). ChemicalBook.
  • Benchchem. (2025). Application Notes and Protocols for 1H and 13C NMR Spectroscopy of Quinoline Compounds.
  • 5,8-Quinolinedione Scaffold as a Promising Moiety of Bioactive Agents. (n.d.). PMC.
  • Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines - Supporting Inform
  • Synthesis, Reactions and Medicinal Uses of Quinoline. (n.d.). Pharmaguideline.
  • Quinolin-5-ol | C9H7NO | CID 135441757. (n.d.). PubChem - NIH.
  • 5,6-QUINOLINEDIOL. (n.d.). Inxight Drugs.
  • A REVIEW ON BIOLOGICAL ACTIVITIES OF QUINOLINE DERIV
  • 1H, 13C{1H} NMR and Mass spectra of compounds 4, 6, 8 and 11. (n.d.).
  • 1H NMR Spectrum (1D, 800 MHz, H2O, predicted) (NP0320561). (n.d.). NP-MRD.
  • Quinoline. (n.d.). NIST WebBook.
  • Synthesis, characterization and biological application of 5-quinoline 1,3,5-trisubstituted pyrazole based pl
  • 5,6-Dihydroquinoline | C9H9N | CID 12318317. (n.d.). PubChem - NIH.
  • 5,6-Dihydroquinoline-5,6-diol | C9H9NO2 | CID 187632. (n.d.). PubChem.
  • 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. (2018, June 28). TSI Journals.
  • Mid-IR Spectra of Quinoline and Phenanthridine in H2O and Ar. (n.d.).
  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. (n.d.). IIP Series.
  • Synthesis of quinolines. (n.d.). Organic Chemistry Portal.
  • Quinoline. (n.d.). NIST WebBook - National Institute of Standards and Technology.
  • Benchchem. (2025). The Multifaceted Biological Activities of Quinoline Derivatives: A Technical Guide for Drug Discovery Professionals.
  • synthesis of quinoline derivatives and its applic
  • Preparation and Properties of Quinoline. (n.d.).
  • Infrared-spectra and normal-coordinate analysis of quinoline and quinoline complexes. (2025, August 8). Request PDF.
  • The Physical and Chemical Properties of Quinoline. (n.d.).
  • CAS 34006-16-1: 8-Quinolinethiol, hydrochloride (1:1). (n.d.). CymitQuimica.
  • Benchchem. (2025). Solubility of 5,6-Dihydroxy-8-aminoquinoline: A Technical Guide for Researchers.
  • 64165-35-1 | 5-Chloroquinolin-6-ol. (n.d.). ChemScene.

Sources

Biological activity of Quinoline-5,6-diol derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Title: Biological Activity of Quinoline-5,6-diol Derivatives: From Metabolic Intermediates to Therapeutic Scaffolds

Executive Summary The quinoline-5,6-diol moiety represents a specialized subclass of the quinoline scaffold, distinct from the more common 8-hydroxyquinoline or quinoline-5,8-dione derivatives. Characterized by an ortho-dihydroxy (catechol-like) substitution pattern, this scaffold possesses unique redox properties and metal-chelating capabilities. While often identified as a transient metabolic intermediate of quinoline, stable derivatives have emerged as potent pharmacophores in oncology (via redox cycling and DNA intercalation) and microbiology (as siderophore components like Pyoverdine). This technical guide synthesizes the structural activity relationships (SAR), mechanistic pathways, and experimental protocols necessary for evaluating these compounds.

Structural & Mechanistic Foundation

The biological activity of quinoline-5,6-diol is governed by two primary chemical behaviors: Redox Cycling and Metal Chelation .

The Diol-Quinone Redox Shuttle

Unlike the 5,8-isomers which form para-quinones, the 5,6-diol oxidizes to form a 5,6-quinolinequinone (ortho-quinone). This conversion is often spontaneous at physiological pH or catalyzed by intracellular oxidoreductases.

  • Mechanism: The diol undergoes two-electron oxidation to the quinone, generating reactive oxygen species (ROS) such as superoxide anions (

    
    ) and hydrogen peroxide (
    
    
    
    ) during the re-reduction phase.
  • Toxicity: The electrophilic ortho-quinone can covalently bind to cellular nucleophiles (thiol groups on proteins/glutathione), leading to enzyme inactivation and cell death.

Metal Chelation (Siderophore Mimicry)

The vicinal hydroxyl groups at positions 5 and 6 provide a bidentate ligand site analogous to catechol. This structure is the functional core of Pyoverdines , the primary siderophores secreted by Pseudomonas species to scavenge iron.[1] Derivatives mimicking this structure can act as:

  • Iron Chelators: Depriving cancer cells or bacteria of essential iron.

  • Trojan Horses: Facilitating the uptake of antibiotic conjugates via bacterial iron transport systems.

Therapeutic Applications & Bioactivity[2][3][4]

Anticancer Activity: The "Redox-Warhead"

Synthetic derivatives, particularly benzo[h]quinoline-5,6-diones and their metal complexes, exhibit potent cytotoxicity.

  • Iridium(III) Complexes: Recent studies utilize benzo[h]quinoline-5,6-dione as a

    
    -expansive ligand in Ir(III) half-sandwich complexes. These act as photosensitizers in Photodynamic Therapy (PDT), generating singlet oxygen (
    
    
    
    ) upon irradiation, causing mitochondrial depolarization and apoptosis.
  • Topoisomerase Inhibition: Planar 5,6-heterocyclic analogs intercalate into DNA, stabilizing the cleavable complex of Topoisomerase I/II, leading to DNA strand breaks.

Antimicrobial Activity: The Pyoverdine Connection

The 5,6-dihydroxyquinoline moiety is the fluorophore and iron-binding unit of pyoverdine.[1]

  • Mechanism: In Pseudomonas fluorescens, the enzyme PvdO catalyzes the oxidation of a precursor to form the 5,6-dihydroxyquinoline ring.[1]

  • Antibacterial Strategy: Synthetic analogs (e.g., 5,6-dehydrokawaine derivatives) disrupt bacterial iron homeostasis or membrane integrity.

Neuroprotection vs. Neurotoxicity
  • Dual Nature: While the catechol moiety suggests potential as a radical scavenger (neuroprotection), the rapid oxidation to the quinone can promote oxidative stress (neurotoxicity). This dichotomy mirrors dopamine toxicity, where the catecholamine oxidizes to an aminochrome.

Quantitative Activity Data

Table 1: Comparative Biological Activity of Selected Derivatives

Compound ClassDerivative TypeTarget / MechanismActivity Metric (IC50 / MIC)Reference
Metal Complex Ir(III)-benzo[h]quinoline-5,6-dioneA549 Lung Cancer (PDT)IC50: ~0.5 µM (Light) / >50 µM (Dark)[1]
Natural Product 5,6-dehydrokawaineV. cholerae (Antibacterial)MIC: 219.3 µg/mL[2]
Metabolite 5,6-dihydroxyquinolineRat Liver Microsomes (Toxicity)N/A (Metabolic Intermediate)[3]
Siderophore Pyoverdine (5,6-diol core)Iron Transport (Pseudomonas)Kd (Fe3+): ~10^32 M^-1[4]

Visualization: Redox Cycling & Signaling Pathways

The following diagram illustrates the metabolic activation of Quinoline-5,6-diol and its downstream effects on cell viability.

QuinolineRedoxCycle Q Quinoline Scaffold Metab CYP450 Metabolism Q->Metab Diol Quinoline-5,6-diol (Catechol Form) Metab->Diol Ox Auto-oxidation / Enzyme Diol->Ox Iron Fe3+ Chelation (Siderophore Mimicry) Diol->Iron Ligand Binding Dione Quinoline-5,6-dione (Ortho-Quinone) Ox->Dione Dione->Diol Reductases (NQO1) ROS ROS Generation (O2•-, H2O2) Dione->ROS Redox Cycling Thiol Protein Thiol Adducts Dione->Thiol Electrophilic Attack Mito Mitochondrial Depolarization ROS->Mito Apop Apoptosis Mito->Apop Enz Enzyme Inhibition (e.g., Topoisomerase) Thiol->Enz Enz->Apop Starve Iron Starvation (Bacteriostasis) Iron->Starve

Caption: Figure 1. The central redox shuttle of Quinoline-5,6-diol. The compound oscillates between the catechol (diol) and ortho-quinone (dione) forms, driving ROS production, protein alkylation, and metal chelation.

Experimental Protocols

To validate the activity of novel 5,6-diol derivatives, the following protocols are recommended. These are designed to distinguish between general cytotoxicity and specific redox/chelation mechanisms.

Protocol A: Assessment of Redox Cycling (NBT Assay)

Purpose: To quantify the ability of the derivative to generate superoxide anions via redox cycling.

  • Reagents: Nitroblue Tetrazolium (NBT, 1 mg/mL), Xanthine (0.1 mM), Xanthine Oxidase (0.05 U/mL).

  • Preparation: Dissolve the quinoline-5,6-diol derivative in DMSO (Stock 10 mM). Dilute to 10–100 µM in Phosphate Buffer (pH 7.4).

  • Reaction: Mix derivative solution with NBT. Initiate reaction by adding Xanthine/Xanthine Oxidase (source of electrons to prime the cycle).

  • Measurement: Monitor absorbance at 560 nm every 2 minutes for 30 minutes.

  • Control: Use Superoxide Dismutase (SOD) as a negative control; if SOD inhibits the signal, the ROS generated is specifically superoxide.

Protocol B: Iron Chelation Capacity (CAS Assay)

Purpose: To determine siderophore-like activity.

  • Reagents: Chrome Azurol S (CAS), Iron(III) chloride, Hexadecyltrimethylammonium bromide (HDTMA).

  • CAS Solution: Mix 60.5 mg CAS in 50 mL water with 10 mL Fe solution (1 mM FeCl3 in 10 mM HCl) and 40 mL HDTMA solution (72.9 mg in 40 mL). Result is a dark blue solution.

  • Assay: Add 100 µL of derivative (various concentrations) to 100 µL of CAS reagent in a 96-well plate.

  • Readout: Measure absorbance at 630 nm after 1 hour.

  • Interpretation: A color change from blue to orange indicates iron removal from the CAS-Fe complex, confirming strong chelation.

Protocol C: In Vitro Cytotoxicity (MTT Assay)

Standard validation for anticancer potential.

  • Cell Lines: A549 (Lung), MCF-7 (Breast), and MRC-5 (Normal Fibroblasts for selectivity).

  • Seeding: 5,000 cells/well in 96-well plates; incubate 24h.

  • Treatment: Add derivative (0.1 – 100 µM) for 48h.

  • Development: Add MTT reagent (0.5 mg/mL), incubate 4h. Dissolve formazan in DMSO.

  • Analysis: Calculate IC50 using non-linear regression (GraphPad Prism).

Future Perspectives & Optimization

The 5,6-diol scaffold is underutilized compared to the 8-hydroxy analog. Future optimization should focus on:

  • Blocking Metabolic Conjugation: The 5,6-diol is rapidly glucuronidated in vivo. Capping the hydroxyls with hydrolyzable esters (prodrug strategy) could improve bioavailability.

  • Targeting NQO1: Similar to 5,8-diones, the 5,6-diones are substrates for NQO1 (DT-diaphorase). Designing derivatives that are specific substrates for NQO1 (overexpressed in tumors) could lead to tumor-selective redox cycling.

References

  • Ir(III) Half-Sandwich Photosensitizers with a π-Expansive Ligand for Efficient Anticancer Photodynamic Therapy. Journal of Medicinal Chemistry. (2024).

  • Antibacterial and antioxidant activity of 5,6-dehydrokawaine compound from Alpinia malaccensis seeds. ResearchGate. (2024).

  • Toxicological Review of Quinoline. U.S. Environmental Protection Agency. (2001).

  • PvdO is required for the oxidation of dihydropyoverdine as the last step of fluorophore formation in Pseudomonas fluorescens. Journal of Biological Chemistry. (2016).

  • Synthesis and cytotoxicity of new quinoline derivatives. Indian Journal of Chemistry. (2012).

Sources

The 5,6-Dihydroxyquinoline Scaffold: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

The 5,6-dihydroxyquinoline (5,6-DHQ) scaffold represents a "Janus-faced" moiety in medicinal chemistry: it is at once a privileged structure for metal chelation and a reactive pharmacophore capable of potent redox cycling. While its isomer, 8-hydroxyquinoline, dominates the literature on metal-protein attenuating compounds (MPACs), the 5,6-DHQ core offers distinct electronic properties driven by its catechol functionality fused to the pyridine ring.

This guide details the chemical behavior, synthetic access, and therapeutic utility of the 5,6-DHQ scaffold, emphasizing its role as a siderophore mimic and its complex toxicology profile in antimalarial pharmacology.

Executive Summary: The Redox-Chelation Duality

The 5,6-dihydroxyquinoline core is defined by two adjacent hydroxyl groups at the 5 and 6 positions of the quinoline ring. This configuration creates a catechol moiety , which imparts two critical functionalities:

  • Bidentate Metal Chelation: High affinity for Fe(III), Cu(II), and Zn(II), making it a candidate for siderophore-drug conjugates and neuroprotective agents.

  • Redox Cycling: The scaffold readily oxidizes to the ortho-quinone (quinoline-5,6-dione), a reactive electrophile that can cycle back to the catechol via cellular reductases (e.g., NQO1), generating Reactive Oxygen Species (ROS).

Expert Insight: In drug design, this redox potential is a double-edged sword. It is the mechanism of action for the gametocytocidal activity of primaquine metabolites but also the driver of hemolytic toxicity in G6PD-deficient patients. Successful deployment of this scaffold requires tuning the redox potential to favor specific cellular environments (e.g., the parasite food vacuole or the bacterial periplasm).

Chemical Properties & Reactivity[1]

Electronic Structure & Tautomerism

Unlike 8-hydroxyquinoline, which forms a stable N-O chelate, 5,6-DHQ chelates metals primarily through its O,O-catechol oxygen atoms. The pyridine nitrogen remains available for protonation or additional coordination, affecting the pKa and solubility.

The Redox Futile Cycle

The toxicity and efficacy of 5,6-DHQ derivatives often stem from their ability to hijack cellular electron transport.

  • Step 1: Auto-oxidation of the catechol (5,6-DHQ) to the ortho-quinone (5,6-QQ).

  • Step 2: Reduction of 5,6-QQ by NADPH-dependent enzymes (e.g., P450 reductase).

  • Step 3: Transfer of an electron to molecular oxygen, regenerating the quinone and producing Superoxide (

    
    ).
    

This cycle depletes cellular NADPH and generates oxidative stress, which is lethal to Plasmodium gametocytes but potentially toxic to host erythrocytes.

Synthetic Protocol: Accessing the Core

Standard Skraup conditions often fail with free catechols due to oxidative polymerization. The robust route involves constructing the dimethoxy ether followed by global demethylation.

Phase 1: Modified Skraup Cyclization

Objective: Synthesis of 5,6-dimethoxyquinoline. Precursor: 3,4-dimethoxyaniline (Veratrylamine).

Reagents:

  • 3,4-Dimethoxyaniline (1.0 eq)

  • Glycerol (3.0 eq)

  • Nitrobenzene (1.5 eq) [Oxidant]

  • Sulfuric Acid (Conc., 2.5 eq)

  • Ferrous Sulfate (0.1 eq) [Moderator][1]

Protocol:

  • Setup: In a round-bottom flask equipped with a reflux condenser and wide-bore addition funnel, mix 3,4-dimethoxyaniline, glycerol, nitrobenzene, and ferrous sulfate.

  • Acid Addition (Critical): Add concentrated H₂SO₄ dropwise with vigorous stirring. Caution: The reaction is highly exothermic.

  • Cyclization: Heat the mixture to 140°C for 4 hours. The mixture will darken significantly.

  • Workup:

    • Cool to room temperature and pour onto crushed ice.

    • Basify to pH 10 using 50% NaOH solution.

    • Steam Distillation: Perform steam distillation to remove unreacted nitrobenzene and aniline traces.[2]

    • Extract the aqueous residue with Dichloromethane (DCM) (3x).

    • Dry over MgSO₄ and concentrate in vacuo.

    • Purification: Flash chromatography (Hexane/EtOAc) to yield 5,6-dimethoxyquinoline (pale yellow solid).

Phase 2: Global Demethylation

Objective: Conversion to 5,6-dihydroxyquinoline hydrobromide.

Protocol:

  • Reaction: Dissolve 5,6-dimethoxyquinoline in 48% aqueous HBr (10 mL per gram of substrate).

  • Reflux: Heat to reflux (126°C) for 12–16 hours. Monitor by TLC (the product is highly polar) or LC-MS.

  • Isolation:

    • Cool to 0°C. The hydrobromide salt often precipitates.

    • Filter and wash with cold acetone.[2]

    • Free Base Generation: Dissolve the salt in minimal water, neutralize carefully with saturated NaHCO₃ to pH 7 (avoid excess base to prevent oxidation), and filter the precipitating solid immediately.

  • Storage: Store under Argon at -20°C. The free base oxidizes rapidly in air to a green/black quinone polymer.

Self-Validating Checkpoints
  • NMR Validation: Disappearance of two singlet peaks at ~3.9 ppm (methoxy groups) confirms demethylation.

  • Colorimetric Check: The product should turn green/brown upon addition of dilute FeCl₃, confirming the presence of a free catechol.

Visualization: Synthesis & Mechanism[2][4]

Figure 1: Synthetic Workflow

Synthesis Start 3,4-Dimethoxyaniline Inter 5,6-Dimethoxyquinoline Start->Inter 140°C, 4h Reagents1 Glycerol, H2SO4 Nitrobenzene, FeSO4 (Skraup) Reagents1->Inter End 5,6-Dihydroxyquinoline (HBr Salt) Inter->End 126°C, 16h Reagents2 48% HBr, Reflux (Demethylation) Reagents2->End

Caption: Two-step synthesis of 5,6-dihydroxyquinoline via Skraup cyclization and HBr demethylation.

Figure 2: The Redox Futile Cycle (Mechanism of Action/Toxicity)

RedoxCycle Catechol 5,6-Dihydroxyquinoline (Catechol Form) Quinone Quinoline-5,6-dione (Ortho-Quinone) Catechol->Quinone Auto-oxidation (-2e-, -2H+) Quinone->Catechol Enzymatic Reduction (+2e-, +2H+) ROS Superoxide (O2•-) & H2O2 Quinone->ROS Redox Cycling (e- transfer to O2) Reductase Cellular Reductases (e.g., NQO1, P450) Reductase->Quinone NADPH -> NADP+

Caption: The "Futile Cycle" where the scaffold catalyzes the conversion of NADPH and Oxygen into ROS.

Therapeutic Applications

"Trojan Horse" Antibiotics (Siderophore Mimics)

Gram-negative bacteria (e.g., P. aeruginosa) possess robust outer membranes that exclude many antibiotics.[3]

  • Strategy: Conjugate the 5,6-DHQ scaffold to a beta-lactam or cephalosporin (analogous to Cefiderocol ).

  • Mechanism: The 5,6-DHQ moiety chelates extracellular Fe(III). The bacterium actively transports the Iron-Complex via siderophore receptors (e.g., FepA, CirA), unwittingly internalizing the antibiotic.

  • Design Note: The 5,6-isomer is often preferred over the 8-isomer here because the catecholate binding mode mimics native siderophores (like enterobactin) more closely than the N-O chelate of 8-HQ.

Neurodegeneration (MPACs)

In Alzheimer’s Disease, Cu(II) and Zn(II) accumulate in amyloid plaques, catalyzing ROS production.

  • Application: 5,6-DHQ derivatives act as Metal-Protein Attenuating Compounds (MPACs). They strip Cu/Zn from the amyloid peptide (Aβ), dissolving the plaque and preventing ROS generation.

  • Advantage: The scaffold is small and lipophilic (logP ~1.5–2.0 for methylated derivatives), allowing Blood-Brain Barrier (BBB) penetration.

Antimalarial Pharmacology

The 5,6-DHQ scaffold is the active metabolite of Primaquine responsible for killing the dormant liver stages (hypnozoites) and gametocytes of Plasmodium vivax.

  • Mechanism: The 5,6-quinone metabolite generates localized oxidative stress in the parasite, which lacks robust antioxidant defenses (catalase/superoxide dismutase) compared to the human host.

Data Summary: Comparative Properties

Property5,6-Dihydroxyquinoline8-HydroxyquinolineClinical Relevance
Chelation Mode O,O-bidentate (Catechol)N,O-bidentate5,6-DHQ mimics bacterial siderophores; 8-HQ is a general chelator.
Redox Activity High (forms o-quinone)Low (stable)5,6-DHQ generates ROS (antimalarial/toxic); 8-HQ is stable.
pKa (OH) ~9.4 (1st OH), ~13.0 (2nd OH)~9.9Affects ionization at physiological pH (7.4).
Primary Risk Hemolysis (G6PD deficiency)Neurotoxicity (SMON)Requires patient screening for G6PD status.

References

  • Skraup Synthesis & Quinoline Chemistry: Manske, R. H. F., & Kulka, M. (1953).[4][5][6] The Skraup Synthesis of Quinolines. Organic Reactions. [6]

  • Primaquine Metabolism & 5,6-Quinone Toxicity: Pybus, B. S., et al. (2013). The metabolism of primaquine to its active metabolite is dependent on CYP 2D6. Malaria Journal.

  • Siderophore Conjugates (Cefiderocol Analogies): Sato, T., et al. (2013). Discovery of Cefiderocol (S-649266), A Novel Siderophore-Cephalosporin Conjugate. Journal of Medicinal Chemistry.

  • Redox Cycling Mechanism: Bolchoz, L. J., et al. (2002). Primaquine-induced hemolytic anemia: formation of a hemotoxic metabolite. Journal of Pharmacology and Experimental Therapeutics.

  • Demethylation Protocols: Vogel, A. I.[7] Textbook of Practical Organic Chemistry, 5th Ed. (Standard HBr demethylation protocols for aryl methyl ethers).

Sources

An In-Depth Technical Guide to the Toxicity and Safety of Quinoline-5,6-diol Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Perspective for Researchers and Drug Development Professionals

Foreword: Navigating the Toxicological Landscape of Quinoline Derivatives

In the realm of pharmaceutical research and chemical safety, a thorough understanding of a compound's toxicological profile is paramount. This guide provides a comprehensive technical overview of the toxicity and safety data for quinoline-5,6-diol hydrochloride. As direct toxicological data for this specific salt is limited, this document leverages the extensive research on its parent compound, quinoline. This approach is grounded in the scientific principle that strong acid salts, such as the hydrochloride, are expected to dissociate in vivo, rendering their toxicological profile equivalent to the free base form.[1] Throughout this guide, we will delve into the mechanistic underpinnings of quinoline's toxicity, present key safety data, and provide practical, field-proven insights for handling and experimental design.

Section 1: Physicochemical Properties and Metabolic Fate

A compound's journey through a biological system is dictated by its chemical and physical properties. Quinoline is a hygroscopic, colorless liquid with a penetrating amine-like odor.[1] Its solubility in water and miscibility with polar organic solvents influence its absorption and distribution.[1]

Metabolic Activation: The Genesis of Toxicity

The toxicity of quinoline is intrinsically linked to its metabolic activation, primarily by cytochrome P450 enzymes in the liver. The metabolic process is a double-edged sword; while some pathways lead to detoxification and excretion, others generate reactive metabolites that are central to its adverse effects.

The major metabolic pathway involves the formation of 5,6-dihydroxy-5,6-dihydroquinoline.[1] Other metabolites include 2-hydroxyquinoline, 3-hydroxyquinoline, and quinoline-N-oxide.[1] While it was once hypothesized that the 5,6-epoxide of quinoline is the primary carcinogenic moiety, further studies have shown that the epoxide itself is less mutagenic than the parent compound, suggesting a more complex mechanism of toxicity.

Quinoline_Metabolism cluster_0 Phase I Metabolism (CYP450) Quinoline Quinoline 5,6-dihydroxy-5,6-dihydroquinoline 5,6-dihydroxy-5,6-dihydroquinoline Quinoline->5,6-dihydroxy-5,6-dihydroquinoline Oxidation 2-hydroxyquinoline 2-hydroxyquinoline Quinoline->2-hydroxyquinoline Oxidation 3-hydroxyquinoline 3-hydroxyquinoline Quinoline->3-hydroxyquinoline Oxidation Quinoline-N-oxide Quinoline-N-oxide Quinoline->Quinoline-N-oxide Oxidation Metabolites Metabolites ReactiveIntermediates ReactiveIntermediates Metabolites->ReactiveIntermediates Further Metabolism Detoxification Detoxification Metabolites->Detoxification Phase II Conjugation (e.g., Glucuronidation) Genotoxicity Genotoxicity ReactiveIntermediates->Genotoxicity Carcinogenicity Carcinogenicity ReactiveIntermediates->Carcinogenicity Excretion Excretion Detoxification->Excretion 5,6-dihydroxy-5,6-dihydroquinoline->Metabolites 2-hydroxyquinoline->Metabolites 3-hydroxyquinoline->Metabolites Quinoline-N-oxide->Metabolites

Caption: Metabolic pathway of quinoline highlighting the formation of key metabolites and their potential fates leading to either toxicity or detoxification.

Section 2: Acute Toxicity and Hazard Classification

Acute toxicity data provides critical information for immediate handling and emergency response. Quinoline is classified as toxic if swallowed and harmful in contact with skin.[2][3]

Route of ExposureSpeciesLD50 ValueReference
OralRat262 mg/kg[2]
DermalRat1377 mg/kg[2]
OralRat331 mg/kg[4]
DermalRabbit540 mg/kg[4]

Hazard Statements:

  • H301: Toxic if swallowed[2][3][5]

  • H312: Harmful in contact with skin[2][3]

  • H315: Causes skin irritation[2][3][5]

  • H319: Causes serious eye irritation[2][3][5]

  • H341: Suspected of causing genetic defects[2][3][5]

  • H350: May cause cancer[2][3][5]

  • H411: Toxic to aquatic life with long lasting effects[2][5]

Section 3: Carcinogenicity - A Primary Concern

The most significant toxicological endpoint for quinoline is its carcinogenicity. It is considered likely to be carcinogenic in humans based on sufficient evidence from animal studies.[6]

Target Organ: The primary target organ for quinoline-induced carcinogenicity is the liver.[1][7][8]

Tumor Types: Chronic exposure to quinoline in rodent models has been shown to induce rare and malignant vascular tumors of the liver, specifically hemangioendotheliomas and hemangiosarcomas.[1][6][7] Increased incidences of hepatocellular carcinomas and nodular hyperplasia have also been reported.[1][7]

Dose-Response Relationship: Studies in male Sprague-Dawley rats fed a diet containing quinoline showed a significant dose-related trend in the incidence of liver hemangioendotheliomas.[1] Similar findings were observed in mice.[1]

Section 4: Genotoxicity - Unraveling the DNA Damaging Potential

Quinoline is considered to be a genotoxic compound, a property that likely contributes to its carcinogenicity.[6][7] In vitro tests have demonstrated mutagenic effects.[2] For quinoline to exert its mutagenic activity, it requires metabolic activation by CYP450 enzymes to a reactive metabolite.

Interestingly, some metabolites of quinoline, such as 5,6-dihydroxy-5,6-dihydroquinoline and 5,6-dihydro-5,6-epoxy quinoline, did not show mutagenic activity in the Salmonella typhimurium mutagenicity test and did not induce unscheduled DNA synthesis in rat hepatocytes.[1] This highlights the complexity of the metabolic pathways and the specific metabolites responsible for the genotoxic effects.

Section 5: Reproductive and Developmental Toxicity - A Data Gap

A comprehensive review of the available literature reveals a significant data gap regarding the reproductive and developmental toxicity of quinoline and its salts.[8] This lack of information is a critical consideration for risk assessment, particularly for populations of child-bearing age. The absence of such data necessitates a precautionary approach when handling this compound in a research or industrial setting.

Section 6: Human Health and Safety

Human Exposure: No epidemiological studies of cancer incidence in human populations exposed to quinoline have been identified.[1] Therefore, the risk to humans is extrapolated from animal studies.

Personal Protective Equipment (PPE) and Handling:

Given the toxicological profile of quinoline, stringent safety measures are imperative.

  • Engineering Controls: Work with quinoline-5,6-diol hydrochloride should be conducted in a well-ventilated area, preferably within a chemical fume hood.

  • Personal Protective Equipment:

    • Gloves: Chemical-resistant gloves must be worn.[2]

    • Eye Protection: Safety glasses with side shields or goggles are mandatory.[2]

    • Lab Coat: A lab coat or other protective clothing should be worn to prevent skin contact.[2]

    • Respiratory Protection: If there is a risk of inhalation, a NIOSH-approved respirator should be used.[9]

First Aid Measures:

  • Skin Contact: Immediately wash the affected area with soap and plenty of water.[2]

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[2]

  • Ingestion: If swallowed, immediately call a poison center or doctor.[2]

  • Inhalation: Move the person to fresh air.[2]

Caption: A workflow diagram for the safe handling of quinoline-5,6-diol hydrochloride, from risk assessment to emergency procedures.

Section 7: Experimental Protocols - A Framework for Safety Assessment

For researchers investigating new quinoline derivatives or formulations, a robust toxicological assessment is crucial. Below are outlines of key experimental protocols.

Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)

This assay is a fundamental first step to determine the concentration range at which a compound exhibits cytotoxic effects.

  • Cell Seeding: Plate a relevant cell line (e.g., HepG2 for liver toxicity) in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of quinoline-5,6-diol hydrochloride and treat the cells for a specified duration (e.g., 24, 48, 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate. Live cells with active mitochondria will reduce MTT to formazan.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to an untreated control to determine the IC50 (half-maximal inhibitory concentration).

Protocol 2: Bacterial Reverse Mutation Assay (Ames Test)

This assay is a widely used method to assess the mutagenic potential of a chemical.

  • Strain Selection: Use multiple strains of Salmonella typhimurium with different mutations in the histidine operon.

  • Metabolic Activation: Conduct the assay with and without a mammalian metabolic activation system (S9 fraction from rat liver) to detect mutagens that require metabolic activation.

  • Exposure: Expose the bacterial strains to various concentrations of the test compound.

  • Plating: Plate the treated bacteria on a minimal glucose agar medium lacking histidine.

  • Incubation: Incubate the plates for 48-72 hours.

  • Colony Counting: Count the number of revertant colonies (his+). A significant, dose-dependent increase in the number of revertants compared to the negative control indicates a mutagenic effect.

Conclusion: A Call for Continued Investigation

The available data strongly suggests that quinoline-5,6-diol hydrochloride should be handled with significant caution due to the established hepatocarcinogenicity and genotoxicity of its parent compound, quinoline. While the principle of toxicological equivalence provides a solid foundation for risk assessment, the data gap in reproductive and developmental toxicity warrants further investigation. Researchers and drug development professionals must adhere to stringent safety protocols and consider the full spectrum of potential toxicities when working with this and related compounds. The continuous pursuit of comprehensive safety data is essential for the responsible advancement of science and medicine.

References

  • Evidence on the Carcinogenicity of Quinoline and its strong acid salts - OEHHA. [Link]

  • Toxicological Review of Quinoline (CAS No. 91-22-5) (PDF). [Link]

  • Genotoxic potency of three quinoline compounds evaluated in vivo in mouse marrow cells. [Link]

  • Quinoline - Canada.ca. [Link]

  • Quinoline | CASRN 91-22-5 | DTXSID1021798 | IRIS | US EPA, ORD. [Link]

  • Quinoline Toxicological Summary Minnesota Department of Health November 2023. [Link]

  • SAFETY DATA SHEET - ChemDmart. [Link]

  • Safety Data Sheet: quinoline - Chemos GmbH&Co.KG. [Link]

  • Quinoline - SAFETY DATA SHEET - PENTA. [Link]

Sources

Methodological & Application

Application Note: Quinoline-5,6-diol Hydrochloride as a Versatile Organic Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Quinoline-5,6-diol hydrochloride (CAS: 530-64-3 for generic HCl salt; specific isomer often custom synthesized) represents a specialized subclass of "masked" electrophiles. Unlike its more common isomer, 8-hydroxyquinoline (a metal chelator), the 5,6-diol motif functions as a pro-oxidant scaffold . Its primary utility in organic synthesis lies in its facile oxidation to quinoline-5,6-dione , a potent ortho-quinone intermediate.

This application note details the handling, stability, and synthetic exploitation of quinoline-5,6-diol. We focus on its transformation into bioactive quinones (antimalarial/anticancer pharmacophores), its role in constructing fused heterocyclic systems (e.g., phenazines), and its coordination chemistry.

Chemical Profile & Stability: The Diol-Quinone Redox Pair

The utility of this compound is defined by its redox behavior. The hydrochloride salt serves as the stable storage form , preventing spontaneous oxidation. Upon neutralization and exposure to oxidants, the catechol moiety converts to the highly reactive ortho-quinone.

PropertySpecificationApplication Note
Structure Catechol-fused QuinolineBidentate ligand; Pro-electrophile.
Appearance Off-white to pale grey solidCritical: Darkening to purple/black indicates oxidation to the quinone or polymerization.
Solubility Water, Methanol, DMSOHigh water solubility due to HCl salt; free base is less soluble.
Stability Hygroscopic, Air-sensitiveStore under Argon/Nitrogen at -20°C. Protect from light.
Reactivity Nucleophilic (Diol)

Electrophilic (Quinone)
The "Switch": Oxidation reverses the electronic character of the C5-C6 bond.
The "Self-Validating" Stability Check
  • Visual Indicator: Dissolve a small amount (~1 mg) in degassed water.

    • Clear/Pale Yellow: Compound is intact (Diol form).

    • Deep Red/Purple: Significant oxidation to Quinoline-5,6-dione has occurred. Discard or repurpose as quinone.

Strategic Synthetic Applications

A. Synthesis of Quinoline-5,6-dione (The "Warhead")

The most common application is the generation of the ortho-quinone. This moiety is a bioisostere of naturally occurring antitumor agents (e.g., beta-lapachone analogs). The ortho-quinone acts via two mechanisms:

  • Redox Cycling: Generates Reactive Oxygen Species (ROS) in biological systems.

  • Michael Acceptor: Covalently binds to cysteine residues in proteins.

B. Construction of Fused Heterocycles

The ortho-quinone intermediate condenses rapidly with bis-nucleophiles. Reaction with o-phenylenediamine yields benzo[a]phenazines , a scaffold found in DNA-intercalating drugs.

C. Metal Coordination (Siderophore Mimicry)

The 5,6-diol provides an O,O-donor set, distinct from the N,O-donor set of 8-hydroxyquinoline. This allows for the synthesis of Ruthenium(II) or Copper(II) complexes that mimic siderophores or serve as oxidation catalysts.

Detailed Experimental Protocols

Protocol 1: Controlled Oxidation to Quinoline-5,6-dione

This protocol uses Fremy’s Salt for mild, regioselective oxidation, avoiding over-oxidation/polymerization common with stronger oxidants.

Reagents:

  • Quinoline-5,6-diol HCl (1.0 eq)

  • Potassium Nitrosodisulfonate (Fremy’s Salt) (2.2 eq)

  • Buffer: 0.1 M Phosphate Buffer (pH 7.0)

  • Solvent: Methanol/Water (1:1)

Workflow:

  • Preparation: Dissolve Quinoline-5,6-diol HCl in Methanol/Water. The solution should be pale.

  • Buffered Addition: Add the phosphate buffer. Note: pH control is critical; acidic pH retards oxidation, basic pH promotes polymerization.

  • Oxidation: Add solid Fremy’s salt in portions over 10 minutes at 0°C.

    • Observation: The solution will immediately turn deep red/purple . This confirms the formation of the ortho-quinone.

  • Reaction: Stir at 0°C for 30–60 minutes. Monitor by TLC (Silica, 5% MeOH in DCM). The diol (polar, streaks) will disappear; the quinone (less polar, distinct colored spot) will appear.

  • Workup: Extract immediately with Chloroform (3x). The quinone partitions into the organic layer (red/orange).

  • Purification: Flash chromatography (neutral alumina, not silica, to prevent decomposition) or immediate use in the next step.

Validation:

  • 1H NMR (CDCl3): Disappearance of broad OH singlets. Downfield shift of C5/C6 protons is minimal, but loss of coupling to OH is definitive.

  • UV-Vis: Appearance of a distinct band at ~450–500 nm (n

    
    
    
    
    
    transition of o-quinone).
Protocol 2: Condensation to Benzo[a]phenazine Derivatives

Utilization of the in-situ generated quinone for heterocyclic synthesis.

Reagents:

  • Freshly prepared Quinoline-5,6-dione (from Protocol 1)

  • 1,2-Phenylenediamine (1.1 eq)

  • Acetic Acid (glacial, catalytic)

  • Ethanol (solvent)[1]

Workflow:

  • Dissolve the quinone in Ethanol.

  • Add 1,2-phenylenediamine and 2-3 drops of acetic acid.

  • Reflux for 2 hours.

    • Observation: Color shifts from deep red (quinone) to yellow/brown (phenazine).

  • Cool to room temperature. The product often precipitates.

  • Filter and wash with cold ethanol.

Visualizing the Synthetic Logic

The following diagram illustrates the divergent pathways available from the 5,6-diol scaffold.

QuinolinePathways Diol Quinoline-5,6-diol (HCl Salt) Quinone Quinoline-5,6-dione (Ortho-Quinone) Diol->Quinone Oxidation (Fremy's Salt / Ag2O) Complex Metal Complex (Ru/Cu Ligand) Diol->Complex M(II) Acetate Base Phenazine Benzo[a]phenazine (DNA Intercalator) Quinone->Phenazine 1,2-Diamine Condensation Michael 5-S-Cysteinyl Adduct (Protein Conjugate) Quinone->Michael Thiol (R-SH) 1,4-Addition

Caption: Divergent synthesis from Quinoline-5,6-diol. The oxidation step (grey to red) is the gateway to bioactive scaffolds.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield (Oxidation) Polymerization of QuinoneReduce reaction time. Keep temperature at 0°C. Use fresh Fremy's salt (purple crystals, not yellow).
Product is Black Tar Auto-oxidation of DiolEnsure starting material is the HCl salt. If using free base, keep under Ar.
Incomplete Condensation Quinone DecompositionDo not store the quinone. Perform Protocol 2 as a "telescoped" reaction immediately after Protocol 1.
NMR Signals Broad Paramagnetic Impurities5,6-diols can form semiquinone radicals. Add a trace of sodium dithionite to the NMR tube to reduce radicals back to diol.

References

  • Synthesis and Biological Activity of Quinoline-5,8-diones (Analogous Chemistry)

    • Title: "Hybrids of 1,4-Quinone with Quinoline Derivatives: Synthesis, Biological Activity, and Molecular Docking."
    • Source:Int. J. Mol. Sci. 2022, 23(19), 11217.
    • URL:[Link]

    • Relevance: Establishes the protocol for quinoline-quinone form
  • Oxidation Methodologies for Catechols

    • Title: "Oxidation of catechols to o-quinones with Fremy's salt."
    • Source:Organic Syntheses, Coll. Vol. 6, p.1010 (1988).
    • URL:[Link]

    • Relevance: The gold-standard method for converting the 5,6-diol to the 5,6-dione.
  • Chemical Stability of Quinoline Derivatives

    • Title: "Stability of Quinoline Compounds in Aqueous Solutions."[2]

    • Source: BenchChem Technical Support.[2]

    • Relevance: Guidelines for storage and handling of light/air-sensitive quinolines.
  • Biological Relevance of Quinoline-Quinones

    • Title: "Quinoline-5,8-dione: A privileged scaffold in cancer drug discovery."
    • Source:European Journal of Medicinal Chemistry, 2017.
    • URL:[Link]

    • Relevance: While focusing on the 5,8-isomer, this review validates the mechanism of action (redox cycling) applicable to the 5,6-isomer described here.

Sources

Protocol for using Quinoline-5,6-diol HCl in cell culture assays

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth guide to the application of Quinoline-5,6-diol HCl in cell culture-based assays, designed for researchers and drug development professionals.

Introduction: The Quinoline Scaffold and Quinoline-5,6-diol HCl

The quinoline ring system, a bicyclic heterocycle consisting of a benzene ring fused to a pyridine ring, is a "privileged scaffold" in medicinal chemistry.[1] This structure is the foundation for a multitude of natural and synthetic compounds with a vast array of pharmacological activities, including anticancer, antimalarial, antibacterial, and anti-inflammatory properties.[2][3][4] Prominent examples range from the natural antimalarial alkaloid quinine to synthetic kinase inhibitors used in oncology.[3][5] The versatility of the quinoline core allows for substitutions at various positions, which significantly influences the compound's biological activity and mechanism of action.[6]

Quinoline-5,6-diol, a metabolite of quinoline, represents a hydroxylated derivative with potential for unique biological interactions due to its di-hydroxy substitution on the benzene ring portion of the scaffold.[7] The hydroxyl groups can engage in hydrogen bonding and may be susceptible to oxidation, potentially leading to the generation of reactive oxygen species (ROS) or participation in redox cycling, a mechanism implicated in the cytotoxicity of some quinoline compounds.[2] This application note provides a comprehensive guide to the handling, application, and analysis of Quinoline-5,6-diol HCl in fundamental cell-based assays to evaluate its cytotoxic and mechanistic properties.

Section 1: Compound Preparation, Handling, and Stability

Proper handling and preparation of Quinoline-5,6-diol HCl are critical for obtaining reproducible and reliable experimental results. The stability of quinoline derivatives in aqueous solutions can be influenced by several factors.[8]

1.1. Reconstitution and Stock Solutions

  • Solvent Selection: Quinoline-5,6-diol HCl is typically soluble in dimethyl sulfoxide (DMSO) and, to a lesser extent, in aqueous solutions, where solubility is highly pH-dependent.[9][10] For cell culture applications, preparing a high-concentration primary stock solution in sterile DMSO is recommended.

  • Protocol for Stock Solution Preparation (10 mM):

    • Aseptically weigh the required amount of Quinoline-5,6-diol HCl powder.

    • Add the appropriate volume of sterile, cell culture-grade DMSO to achieve a 10 mM concentration.

    • Vortex gently until the compound is fully dissolved. Sonication in a water bath can be used to aid dissolution if necessary.

    • Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Storage: Store the DMSO stock solution at -20°C or -80°C, protected from light.[8]

1.2. Stability Considerations

Quinoline compounds can be sensitive to light, pH, and temperature.[8]

  • pH: The solubility and stability of quinolines are highly dependent on pH. Degradation can be accelerated in both acidic and basic conditions.[8] It is crucial to ensure the final concentration of the compound in cell culture media does not significantly alter the media's pH.

  • Light: Many quinoline compounds are photosensitive and can undergo photodegradation.[8] All solutions should be stored in amber vials or wrapped in aluminum foil to protect them from light.

  • Working Solutions: Prepare fresh working dilutions in cell culture medium immediately before treating cells. The final concentration of DMSO in the culture medium should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.

ParameterRecommendationRationale
Primary Solvent Cell Culture-Grade DMSOHigh solubility and compatibility with cell culture when diluted.
Stock Concentration 10-20 mMAllows for a wide range of working dilutions with minimal solvent carryover.
Storage Temperature -20°C or -80°CMinimizes chemical degradation over time.[8]
Light Exposure Minimize; use amber tubesPrevents photodegradation of the quinoline scaffold.[8]
Freeze-Thaw Cycles Avoid; use single-use aliquotsRepeated cycling can lead to compound precipitation and degradation.

Section 2: Putative Mechanisms of Action

Quinoline derivatives exert their biological effects through diverse mechanisms. While the specific pathway for Quinoline-5,6-diol HCl must be determined experimentally, related compounds have been shown to act via several key cancer-related pathways.

  • Inhibition of Kinase Signaling: Many quinoline derivatives function as kinase inhibitors. A critical pathway often targeted is the PI3K/AKT/mTOR cascade, which is frequently hyperactivated in cancer and regulates cell growth, proliferation, and survival.[11][12] Inhibition of this pathway can halt cell proliferation and induce cell death.

  • Induction of Apoptosis: A common mechanism for anticancer agents is the induction of programmed cell death, or apoptosis.[13] Quinoline compounds have been shown to trigger apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways, often involving the activation of key executioner enzymes like caspase-3, caspase-8, and caspase-9.[13]

  • Cell Cycle Arrest: Disruption of the normal cell cycle progression is another established anticancer strategy. Certain quinoline derivatives can cause cells to arrest in specific phases of the cell cycle (e.g., G2/M or S phase), preventing them from dividing and proliferating.[11][14]

PI3K_Pathway cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT Activates mTOR mTOR AKT->mTOR Activates Apoptosis Apoptosis AKT->Apoptosis Inhibits Proliferation Cell Growth & Survival mTOR->Proliferation Promotes Quinoline Quinoline Derivative Quinoline->PI3K Inhibits Quinoline->AKT Inhibits Quinoline->mTOR Inhibits

Figure 1: Potential inhibition of the PI3K/AKT/mTOR pathway by quinoline derivatives.

Section 3: Core Experimental Protocols

The following protocols provide a framework for the initial characterization of Quinoline-5,6-diol HCl's effects on cancer cell lines. It is essential to include appropriate controls in every experiment, including untreated cells and vehicle-treated (e.g., 0.5% DMSO) cells.

Cell Viability Assessment: MTT Assay

The MTT assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[15] Viable cells contain mitochondrial dehydrogenases that reduce the yellow tetrazolium salt MTT to an insoluble purple formazan product.[16]

Materials:

  • Selected cancer cell lines (e.g., MCF-7, HCT-116)[15]

  • Complete cell culture medium

  • Quinoline-5,6-diol HCl stock solution (10 mM in DMSO)

  • 96-well flat-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile PBS

  • Solubilization Buffer: DMSO or 0.01 M HCl in 10% SDS solution

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000–10,000 cells/well in 100 µL of medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for attachment.[15]

  • Compound Treatment: Prepare serial dilutions of Quinoline-5,6-diol HCl in complete medium. Aspirate the old medium from the wells and add 100 µL of the medium containing the desired concentrations of the compound. Include vehicle control wells.

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C, 5% CO₂. The incubation time should be optimized based on the cell line's doubling time and the compound's expected mechanism.

  • MTT Addition: After incubation, add 20 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C, allowing formazan crystals to form.[17]

  • Formazan Solubilization: Carefully aspirate the medium containing MTT. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate on an orbital shaker for 10 minutes.[17]

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the viability against the log of the compound concentration to determine the IC₅₀ (the concentration that inhibits 50% of cell viability) using non-linear regression analysis.

MTT_Workflow A 1. Cell Seeding (96-well plate, 24h) B 2. Compound Treatment (Serial Dilutions) A->B C 3. Incubation (24-72h) B->C D 4. Add MTT Reagent (3-4h) C->D E 5. Solubilize Formazan (DMSO) D->E F 6. Read Absorbance (570 nm) E->F G 7. Data Analysis (Calculate IC₅₀) F->G

Figure 2: Standard workflow for an MTT-based cell viability assay.

Membrane Integrity Assessment: LDH Assay

The Lactate Dehydrogenase (LDH) cytotoxicity assay is a colorimetric method that quantifies the release of the cytosolic enzyme LDH from cells with damaged plasma membranes into the surrounding culture medium.[16] It serves as an indicator of cytotoxicity and complements the MTT assay.

Protocol:

  • Cell Seeding and Treatment: Seed and treat cells with Quinoline-5,6-diol HCl in a 96-well plate as described for the MTT assay.

  • Controls: Include three sets of controls:

    • Spontaneous LDH Release: Untreated cells (measures background LDH release).

    • Maximum LDH Release: Cells treated with a lysis buffer (provided in commercial kits) 15 minutes before the assay endpoint.

    • Vehicle Control: Cells treated with the same concentration of DMSO as the highest compound concentration.

  • Sample Collection: After the treatment period, centrifuge the plate at 250 x g for 10 minutes.

  • Assay Reaction: Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate. Add 50 µL of the LDH assay reaction mixture (from a commercial kit) to each well.

  • Incubation: Incubate for up to 30 minutes at room temperature, protected from light.

  • Stop Reaction & Measurement: Add 50 µL of the stop solution and measure the absorbance at 490 nm.

  • Data Analysis: Calculate the percentage of cytotoxicity using the formula: (% Cytotoxicity = (Compound-Treated LDH Release - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release) * 100).

Cell Cycle Analysis by Flow Cytometry

This protocol determines if the compound induces cell cycle arrest by quantifying the DNA content of cells stained with a fluorescent dye like Propidium Iodide (PI).

Materials:

  • 6-well plates

  • Propidium Iodide (PI) staining solution with RNase A

  • Ice-cold 70% Ethanol

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Protocol:

  • Cell Treatment: Seed cells in 6-well plates. Once they reach ~60-70% confluency, treat them with Quinoline-5,6-diol HCl at its IC₅₀ and 2x IC₅₀ concentrations for 24-48 hours.[15]

  • Cell Harvesting: Harvest both adherent and floating cells. Trypsinize the adherent cells, combine them with the supernatant containing floating cells, and collect the cell pellet by centrifugation (300 x g for 5 minutes).

  • Fixation: Wash the cell pellet with PBS. Resuspend the cells in 1 mL of ice-cold PBS, and while gently vortexing, add 3 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).[15]

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in 500 µL of PI staining solution and incubate for 30 minutes in the dark at room temperature.[15]

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: Use appropriate software to deconvolute the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. Compare the distribution of treated cells to vehicle-treated controls.

Section 4: Data Interpretation and Troubleshooting

AssayKey OutputInterpretationPotential PitfallTroubleshooting
MTT Assay IC₅₀ ValuePotency of the compound in reducing cell viability.High background absorbance.Ensure complete removal of medium before adding DMSO; check for compound precipitation.
LDH Assay % CytotoxicityDegree of plasma membrane damage induced by the compound.High spontaneous release.Cells may be overgrown or stressed; ensure gentle handling during assay steps.
Cell Cycle % Cells in G1/S/G2MIdentifies if the compound causes arrest at a specific cell cycle checkpoint.Poor histogram resolution.Ensure proper fixation and single-cell suspension; gate out debris and doublets.
General Inconsistent ResultsLoss of potency between experiments.Compound degradation.Prepare fresh dilutions for each experiment; store stock solution properly (aliquoted, -80°C, protected from light).[8]

References

  • BenchChem. (2025). Application Notes and Protocols for In Vitro Cytotoxicity Assays of Quinoline Compounds.
  • Al-Ostath, A., et al. (2022). New quinoline/chalcone hybrids as anti-cancer agents: Design, synthesis, and evaluations of cytotoxicity and PI3K inhibitory activity. PMC.
  • U.S. Environmental Protection Agency. (2001). Toxicological Review of Quinoline (CAS No. 91-22-5).
  • Demir, B., et al. (2024). Cytotoxic, Genotoxic, Apoptotic, and Reactive Oxygen Generating Properties of Bioactive Quinoline Derivatives as Novel Anti Breast Cancer Agents. ResearchGate.
  • Various Authors. (2018). Synthesis and Application of New Quinoline as Hydrochloric Acid Corrosion Inhibitor of Carbon Steel. ResearchGate.
  • Fareed, M., et al. (2018). Cytotoxic Assessment of Quinoline Based Derivatives on Liver Cancer Cell Line: Quinoline compounds and their Cytotoxicity. ResearchGate.
  • BenchChem. (2025). Application Notes and Protocols for Anticancer Activity Screening of 2-Hydroxy-7,8-dihydro-5(6H)-quinolinone.
  • Chen, Y-F., et al. (2015). PQ1, a Quinoline Derivative, Induces Apoptosis in T47D Breast Cancer Cells through Activation of Caspase-8 and Caspase-9. PMC.
  • Kumar, S., et al. (2016). Comprehensive review on current developments of quinoline-based anticancer agents.
  • Khan, I., et al. (2019). Exploration of quinolone and quinoline derivatives as potential anticancer agents. PMC.
  • Various Authors. (2025). An Overview of Quinolones as Potential Drugs: Synthesis, Reactivity and Biological Activities. MDPI.
  • Various Authors. (2024). A Novel Quinoline Inhibitor of the Canonical NF-κB Transcription Factor Pathway. PMC.
  • Wang, Y., et al. (2022). Application of Quinoline Ring in Structural Modification of Natural Products. PMC.
  • BenchChem. (2025). Technical Support Center: Stability of Quinoline Compounds in Aqueous Solutions.
  • BenchChem. (2025). Application Notes and Protocols for Cell-based Assays Using 2-Hydroxy-7,8-dihydro-5(6H)-quinolinone.
  • Oriental Journal of Chemistry. (2023). From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives.
  • Wikipedia. (2024). Quinoline.
  • Carvajal, M. T., & Martinez, M. N. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. PubMed.
  • El-Sayed, N. F., et al. (2024). Investigating the Anti-inflammatory Effect of Quinoline Derivative.... PMC.
  • Taylor & Francis. (2021). Quinoline – Knowledge and References.
  • Horizon Discovery. Protocols for Cancer-related cell lines.
  • Various Authors. (2026). Designing Novel Quinoline Derivative as Corrosion Inhibitorfor Aluminium in Hydrochloric Acid Solutions. ResearchGate.
  • Carvajal, M. T., & Martinez, M. N. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. ResearchGate.
  • Smolecule. (2026). 6-Hydroxyquinoline-5-carboxamide research protocols.
  • Imane, B., et al. (2020). Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. MDPI.

Sources

Handling light-sensitive quinoline hydrochloride salts

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Handling & Stabilization of Light-Sensitive Quinoline Hydrochloride Salts

Part 1: Executive Directive

The Hidden Variable in Quinoline Potency Quinoline hydrochloride salts (e.g., fluoroquinolones, antimalarials, kinase inhibitors) present a dual-threat stability profile: they are photolabile (sensitive to UV/Vis light) and hygroscopic (due to the HCl counterion).

Standard "amber vial" protection is often insufficient. The degradation mechanism is autocatalytic; once initiated by a single photon event, free radicals propagate through the crystal lattice or solution, leading to rapid dechlorination, ring oxidation, and polymerization.

This protocol mandates a "Zero-Flux" approach:

  • Exclusion: Block wavelengths <450 nm entirely.

  • Atmosphere: Control humidity to prevent deliquescence, which accelerates photolysis.

  • Validation: Use chemical actinometry to verify the safety of your workspace.

Part 2: Mechanism of Instability

To handle these salts correctly, one must understand why they degrade. The quinoline core acts as a chromophore.

  • Photo-Excitation: Upon absorbing UV light (typically 300–380 nm), the quinoline molecule enters an excited singlet state (

    
    ).
    
  • Intersystem Crossing: The molecule transitions to a triplet state (

    
    ), which is highly reactive.
    
  • ROS Generation: The triplet state transfers energy to ground-state oxygen (

    
    ), generating Singlet Oxygen (
    
    
    
    )
    or Superoxide Radicals (
    
    
    ).
  • Chemical Modification:

    • Dechlorination: In halogenated quinolines (e.g., Ciprofloxacin), the C-Cl bond cleaves.

    • N-Oxidation: The nitrogen in the pyridine ring oxidizes.

    • Ring Opening: Radical attack disrupts aromaticity, leading to color changes (yellow

      
       brown).
      

The HCl Factor: The hydrochloride salt creates an acidic microenvironment. In the presence of moisture (hygroscopicity), this acidity catalyzes hydrolysis of the photo-degraded intermediates, compounding the impurity profile.

Visualizing the Degradation Pathway

QuinolineDegradation Quinoline Quinoline HCl (Ground State) Excited Excited State (Singlet/Triplet) Quinoline->Excited UV Light (300-400nm) ROS Reactive Oxygen Species (ROS) Excited->ROS Energy Transfer to O2 Dechlor Dechlorinated Product ROS->Dechlor Radical Attack NOxide N-Oxide Derivative ROS->NOxide Oxidation Polymer Brown Polymer (Color Change) Dechlor->Polymer Coupling NOxide->Polymer

Figure 1: Simplified photochemical cascade showing how light exposure leads to irreversible chemical alteration.

Part 3: Comprehensive Handling Protocol

Facility & Environmental Controls

The "Yellow Room" Standard: Standard fluorescent lighting emits UV spikes. All handling of quinoline HCl salts must occur under controlled illumination.

ParameterSpecificationRationale
Lighting Sodium Vapor or Gold Fluorescent (< 500 nm cutoff)Eliminates high-energy photons that trigger excitation.
Humidity < 40% RHPrevents moisture uptake by the HCl salt, reducing mobility for radical propagation.
Temperature 2–8°C (Storage)Slows thermal degradation kinetics (Arrhenius equation).
Glassware Class A Amber (Low Actinic)Blocks ~99% of light < 450 nm.
Workflow: From Receiving to Formulation

Step 1: Receiving & Aliquoting

  • Do not open the manufacturer's drum/bottle in a standard lab. Move to the Yellow Room.

  • Aliquot immediately: Divide the bulk material into single-use amber vials. Repeated opening/closing of a bulk container introduces moisture and light, degrading the remaining stock.

  • Headspace Purge: Overlay vials with Argon or Nitrogen before sealing to remove oxygen (the fuel for ROS).

Step 2: Solubilization (Critical Risk Point)

  • Note: Quinoline HCl salts are most vulnerable in solution.

  • Solvent Choice: Degas all solvents (sonication under vacuum) to remove dissolved oxygen.

  • Vessel: Wrap volumetric flasks in aluminum foil before adding the solid. Do not rely solely on amber glass for long-term solution storage.

  • Time Limit: Process solutions within 4 hours. If HPLC analysis is delayed, store in an autosampler set to 4°C with the door covered.

Step 3: Synthesis & Formulation

  • Equipment: Use opaque tubing (PTFE black) for liquid transfers.

  • Reactors: Wrap glass reactors in amber UV-blocking film or aluminum foil.

  • In-Process Check: If the solution turns from pale yellow to amber/brown, stop . Degradation has likely exceeded 2%.

Decision Logic for Handling

HandlingProtocol Start Receive Quinoline HCl CheckLight Is Lab Lighting < 500nm (Yellow)? Start->CheckLight Stop STOP: Relocate to Dark/Yellow Room CheckLight->Stop No Proceed Proceed with Handling CheckLight->Proceed Yes SolidLiquid Solid or Solution? Proceed->SolidLiquid Solid Solid Handling: 1. Humidity <40% 2. Aliquot to Amber Vials 3. N2 Purge SolidLiquid->Solid Solution Solution Handling: 1. Degas Solvents 2. Foil Wrap Flasks 3. 4-Hour Limit SolidLiquid->Solution QC QC Analysis (HPLC) Solid->QC Solution->QC

Figure 2: Operational decision tree ensuring compliance with photostability requirements.

Part 4: Analytical Validation & Self-Verification

You cannot assume your handling was successful. You must prove it.

The "Self-Validating" Actinometer Test

Before running critical experiments, verify your "dark" conditions.

  • Prepare: A 2% w/v solution of Quinine Monohydrochloride (a standard actinometer).

  • Expose: Place one clear vial of this solution in your workspace for 2 hours.

  • Control: Keep a second vial wrapped in foil.

  • Measure: Check Absorbance at 400 nm.

    • Pass:

      
      Abs < 0.05.
      
    • Fail:

      
      Abs > 0.05. Your "safe" light is too bright.
      
HPLC Method for Degradant Detection

Standard assays often miss early degradation. Use this stability-indicating method.

  • Column: C18, 150 x 4.6 mm, 3.5 µm (e.g., Zorbax Eclipse Plus).

  • Mobile Phase A: 0.1% Formic Acid in Water (Acidic pH stabilizes the salt).

  • Mobile Phase B: Acetonitrile (MeCN).

  • Gradient: 5% B to 60% B over 15 mins.

  • Detection: Diode Array Detector (DAD). Monitor at 254 nm (universal) and 350 nm (specific for oxidized byproducts).

  • Criterion: The main peak must be >99.5% pure. Any peak at RRT (Relative Retention Time) ~0.8 or ~1.2 usually indicates photo-oxidation.

Part 5: References

  • International Council for Harmonisation (ICH). (1996).[1] Guideline Q1B: Photostability Testing of New Drug Substances and Products. ICH. [Link]

  • Tønnesen, H. H. (2001). Formulation and Stability Testing of Photolabile Drugs. International Journal of Pharmaceutics. [Link]

  • Albini, A., & Fasani, E. (1998). Drugs: Photochemistry and Photostability. Royal Society of Chemistry. [Link]

  • Food and Drug Administration (FDA). (2015).[2] Analytical Procedures and Methods Validation for Drugs and Biologics. [Link][2]

  • Yoshioka, S., et al. (1994).[3] Quinine Actinometry as a method for calibrating ultraviolet radiation intensity in light-stability testing of pharmaceuticals. Drug Development and Industrial Pharmacy.[3] [Link]

Sources

Technical Application Note: Handling, Storage, and Stability of Quinoline-5,6-diol Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Catechol Challenge"

Quinoline-5,6-diol hydrochloride is a potent bioactive scaffold often utilized in drug discovery for its metal-chelating properties and enzyme inhibition potential (e.g., against metalloproteases or in antimalarial research). However, its chemical utility is frequently compromised by its inherent instability.

The molecule features a vicinal diol (catechol) moiety fused to a quinoline ring. This structural arrangement is highly susceptible to auto-oxidation , converting the active diol into the inactive (and potentially cytotoxic) quinoline-5,6-dione (an ortho-quinone). This reaction is catalyzed by:

  • Basic pH: Promotes deprotonation to the phenolate ion, which oxidizes rapidly.

  • Dissolved Oxygen: The primary oxidant.

  • Transition Metals: Trace iron or copper in buffers can catalyze radical formation.

  • Light: Induces photo-oxidative degradation.

This guide provides a self-validating system to maintain compound integrity from the freezer to the assay plate.

Stability & Storage Matrix

The following table summarizes the stability profile based on physical state and solvent environment.

ParameterConditionStability RatingCritical Notes
Solid State -20°C, Desiccated, DarkHigh (>2 Years)The HCl salt is hygroscopic . Moisture uptake leads to hydrolysis and rapid oxidation.
Solid State +25°C, Ambient AirLow (<1 Week)Turns brown/black (quinone formation) upon exposure to humid air.
Solvent (Stock) DMSO (Anhydrous), -20°CMedium (1-3 Months)Must be argon-purged. Freeze/thaw cycles accelerate degradation.
Solvent (Stock) Water/PBS (pH 7.4)Critical (<4 Hours)Rapid auto-oxidation at neutral pH. Solution turns yellow

brown.[1]
Solvent (Stock) Ethanol/MethanolLow (Days)Protic solvents can facilitate proton transfer involved in oxidation; DMSO is preferred.

Mechanism of Degradation[2]

Understanding the enemy is the first step in defense. The degradation pathway follows a radical-mediated oxidation.

OxidationMechanism Diol Quinoline-5,6-diol (Active Form) Radical Semiquinone Radical Diol->Radical -e⁻, -H⁺ Quinone Quinoline-5,6-dione (Inactive/Toxic) Radical->Quinone -e⁻, -H⁺ Polymer Melanin-like Polymers Quinone->Polymer Polymerization O2 O₂ / pH > 7 O2->Radical Light hv / Metals Light->Radical

Figure 1: The oxidative cascade from the stable diol to the inactive quinone and subsequent polymerization.[2] Note that the HCl salt slows the initial step by keeping the pH low, but moisture neutralizes this benefit.

Protocol 1: Long-Term Storage (Solid State)

Objective: Prevent moisture absorption and light exposure.[2]

  • Arrival: Upon receipt, immediately inspect the vial. The powder should be off-white to pale beige. If it is dark brown or black, the compound has degraded during transit.

  • Aliquotting:

    • Do not store the bulk bottle at 4°C and repeatedly open it. Condensation will destroy the remaining salt.

    • In a low-humidity environment (glove box or dry room), weigh out single-use aliquots into amber glass vials with Teflon-lined caps.

  • Inert Gas Purge: Gently flow Argon or Nitrogen gas over the solid in the vial for 10-15 seconds before capping.

  • Sealing: Seal the cap with Parafilm to prevent gas exchange.

  • Storage: Store at -20°C .

Protocol 2: Solubilization & Stock Preparation

Objective: Create a stable stock solution for biological assays. Critical Rule: Never dissolve directly in PBS or media. Always use anhydrous DMSO (Dimethyl Sulfoxide).

StockPrep Start Solid Aliquot (-20°C) Equilibrate Equilibrate to RT (Desiccator, 30 min) Start->Equilibrate Prevent Condensation Dissolve Dissolve to 10-50mM (Vortex, Low Light) Equilibrate->Dissolve SolventPrep Degas DMSO (Argon Sparging) SolventPrep->Dissolve QC Visual Check: Clear/Pale Yellow? Dissolve->QC Use Immediate Use (Dilute <15 min before assay) QC->Use Yes Freeze Flash Freeze (-80°C, Single Use) QC->Freeze Reserve

Figure 2: Workflow for preparing stable stock solutions. Note the critical equilibration step to prevent condensation.

Detailed Methodology:
  • Equilibration: Remove the vial from the freezer and place it in a desiccator. Allow it to warm to room temperature (approx. 30 mins). Opening a cold vial introduces atmospheric moisture immediately.

  • Solvent Preparation: Use high-grade anhydrous DMSO.

    • Pro-Tip: Spurge the DMSO with Argon gas for 5 minutes prior to use to remove dissolved oxygen.

  • Dissolution: Add DMSO to achieve a concentration of 10–50 mM. Vortex briefly.

    • Observation: The solution should be clear or very pale yellow.

  • Acidification (Optional but Recommended): If the stock must be kept for more than 24 hours, add 1% (v/v) of 1N HCl to the DMSO. This maintains the protonated state of the catechol, significantly retarding oxidation.

  • Dilution into Assay:

    • Perform the dilution into aqueous buffer (e.g., PBS) immediately before the experiment starts.

    • Once in pH 7.4 buffer, the "stability clock" starts ticking (approx. 2-4 hour window).

Protocol 3: Quality Control & Troubleshooting

Before committing valuable cell lines or reagents, validate the compound integrity.

A. Visual Inspection (The "Traffic Light" Test)
  • Clear / Pale Beige: PASS . Compound is intact.[3][4]

  • Yellow / Orange: CAUTION . Early-stage oxidation (semiquinone formation). Potency may be reduced by 5-10%.

  • Dark Brown / Black: FAIL . Significant quinone formation and polymerization.[2] Discard.

B. Chemical Validation (HPLC)

If quantitative validation is required:

  • Column: C18 Reverse Phase.

  • Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile (0.1% Formic Acid). Acid is crucial to stabilize the analyte during the run.

  • Detection: UV at 254 nm.

  • Failure Mode: Appearance of a secondary peak (quinoline-5,6-dione) which is more hydrophobic (elutes later) or polymer "smears" at the baseline.

C. Biological Artifacts (False Positives)

Researchers often report "high potency" that is actually an artifact.

  • H₂O₂ Production: The oxidation of catechols generates Hydrogen Peroxide (H₂O₂) as a byproduct.[5]

  • Validation Step: If you suspect your observed biological effect is due to H₂O₂ rather than the drug, add Catalase (100 U/mL) to the assay buffer. If the drug's effect disappears, it was an artifact of instability/oxidation [1].

References

  • d'Ischia, M., et al. (2006). Short-Lived Quinonoid Species from 5,6-Dihydroxyindole Dimers en Route to Eumelanin Polymers. Journal of the American Chemical Society. Retrieved from [Link]

  • Wendlandt, A. E., & Stahl, S. S. (2016).[5] Quinone-Catalyzed Selective Oxidation of Organic Molecules. National Institutes of Health (PMC). Retrieved from [Link]

  • Tetko, I. V., et al. (2006). In silico approaches to prediction of aqueous and DMSO solubility of drug-like compounds. Current Medicinal Chemistry. Retrieved from [Link]

Sources

Reaction conditions for alkylation of 5,6-dihydroxyquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Strategic Analysis & Reactivity Profile

The alkylation of 5,6-dihydroxyquinoline (5,6-DHQ) presents a unique synthetic challenge compared to standard phenol alkylations. This scaffold combines the electron-deficient nature of the pyridine ring with the electron-rich, oxidation-prone nature of a catechol (1,2-dihydroxybenzene) system.

1. The Oxidation Trap (The "Melanin" Pathway) The most critical failure mode in this reaction is not lack of reactivity, but oxidative polymerization . 5,6-DHQ is structurally homologous to 5,6-dihydroxyindole, the precursor to eumelanin. Under basic, aerobic conditions, 5,6-DHQ rapidly oxidizes to the o-quinone (quinoline-5,6-dione), which subsequently polymerizes into insoluble black tars.

  • Implication: The reaction must be performed under a strict inert atmosphere (Argon/Nitrogen). Solvents must be deoxygenated.

2. Regioselectivity (C5 vs. C6) While bis-alkylation is straightforward under forcing conditions, mono-alkylation requires exploiting subtle electronic and steric differences:

  • C5-OH (Peri-position): Sterically hindered by the C4-proton of the pyridine ring. Electronically, it is "para" to the quinoline nitrogen (across the fused system), making it slightly more acidic but less nucleophilic due to resonance delocalization.

  • C6-OH (Meta-position): Sterically more accessible. It behaves more like a typical phenol.

  • Selectivity Rule: Under kinetically controlled conditions (weak base, low temperature, limiting electrophile), alkylation preferentially occurs at the C6-position due to lower steric hindrance.

Part 2: Experimental Protocols

Protocol A: Exhaustive Bis-Alkylation (Synthesis of 5,6-Dialkoxyquinolines)

Target: Complete conversion to the dimethoxy or dibenzyloxy derivative.

Reagents & Materials:

  • Substrate: 5,6-Dihydroxyquinoline (freshly prepared or recrystallized).

  • Electrophile: Methyl Iodide (MeI) or Benzyl Bromide (BnBr) [2.5 equiv].

  • Base: Cesium Carbonate (Cs₂CO₃) [3.0 equiv] or Potassium Carbonate (K₂CO₃) [3.0 equiv].

  • Solvent: Anhydrous DMF (Dimethylformamide) or DMSO.

  • Additive: Sodium Dithionite (Na₂S₂O₄) [0.1 equiv] (Antioxidant).

Step-by-Step Methodology:

  • System Deoxygenation (Critical):

    • Charge a flame-dried round-bottom flask with anhydrous DMF.

    • Sparge with Argon for 20 minutes to remove dissolved oxygen.

    • Why: Prevents the formation of quinoline-5,6-dione during the initial deprotonation.

  • Deprotonation:

    • Add 5,6-DHQ and Na₂S₂O₄ (solid) to the solvent under Argon flow.

    • Add Cs₂CO₃ in one portion. The mixture may turn dark green/brown; this is normal, but deep black indicates oxidation.

    • Stir at Room Temperature (RT) for 15 minutes.

  • Alkylation:

    • Add the alkylating agent (MeI or BnBr) dropwise via syringe.

    • Seal the flask and stir at RT for 4 hours (for MeI) or 60°C for 2 hours (for BnBr).

    • Monitoring: Check TLC (SiO₂; 5% MeOH in DCM). The diol stays at the baseline; the bis-alkylated product moves to R_f ~0.4–0.6.

  • Workup (Quench & Extraction):

    • Pour the reaction mixture into ice-cold water containing 1% Na₂S₂O₄ (to prevent oxidation of any unreacted starting material).

    • Extract with Ethyl Acetate (3x).[1]

    • Wash combined organics with water (2x) and brine (1x) to remove DMF.

    • Dry over Na₂SO₄ and concentrate in vacuo.

  • Purification:

    • Flash column chromatography (Hexanes/EtOAc gradient).

    • Note: 5,6-dimethoxyquinoline is a low-melting solid/oil; 5,6-dibenzyloxyquinoline is a solid.

Protocol B: Regioselective Mono-Alkylation (Targeting C6-O-Alkyl)

Target: Selective functionalization of the 6-hydroxyl group.

Reagents:

  • Base: Sodium Bicarbonate (NaHCO₃) or Potassium Bicarbonate (KHCO₃) [1.1 equiv].

  • Electrophile: Alkyl Halide [1.0 equiv].

  • Solvent: Acetonitrile (MeCN).

Methodology:

  • Dissolve 5,6-DHQ in deoxygenated MeCN.

  • Add the weak base (NaHCO₃).

  • Add the electrophile slowly (over 1 hour) via syringe pump at 0°C.

  • Allow to warm to RT slowly.

  • Mechanism: The weak base and lower temperature favor the reaction of the more accessible, more nucleophilic C6-phenolate, while the C5-OH remains largely protonated or sterically blocked.

Part 3: Visualization & Logic

Reaction Pathway Analysis

ReactionPathway Start 5,6-Dihydroxyquinoline (Catechol Core) Oxidation Quinoline-5,6-dione (DEAD END: Polymerization) Start->Oxidation O2 / Base (Avoid!) Mono 6-Alkoxy-5-hydroxyquinoline (Major Kinetic Product) Start->Mono 1.0 eq R-X Weak Base / 0°C Bis 5,6-Dialkoxyquinoline (Thermodynamic Product) Start->Bis Excess R-X Cs2CO3 / DMF Mono->Bis Excess R-X Strong Base / Heat

Caption: Kinetic vs. Thermodynamic pathways. Red dashed line indicates the oxidative failure mode to be avoided via inert atmosphere.

Experimental Workflow

Workflow Setup Step 1: Inert Setup Argon Sparging (20 min) Solvent: DMF or MeCN AddBase Step 2: Activation Add Base + Na2S2O4 (Prevents Oxidation) Setup->AddBase AddRX Step 3: Alkylation Add R-X Dropwise Temp: 0°C -> RT AddBase->AddRX Quench Step 4: Reductive Quench Pour into H2O + Na2S2O4 AddRX->Quench Purify Step 5: Purification Flash Chromatography (Fast elution recommended) Quench->Purify

Caption: Step-by-step workflow emphasizing the integration of antioxidants (Na2S2O4) to maintain chemical integrity.

Part 4: Data Summary & Troubleshooting

Table 1: Optimization of Reaction Conditions

ParameterBis-Alkylation (Standard)Regioselective (C6-Target)Notes
Base Cs₂CO₃ or K₂CO₃ (3.0 eq)NaHCO₃ or KHCO₃ (1.1 eq)Strong bases promote bis-alkylation; weak bases differentiate pKa.
Solvent DMF or DMSOAcetonitrile or AcetoneDMF promotes S_N2; MeCN is milder.
Temperature RT to 60°C0°C to RTHeat overcomes steric hindrance at C5.
Atmosphere Strict Argon/N₂ Strict Argon/N₂ Oxygen causes rapid blackening (tars).
Yield 75–90%50–65%Regioselectivity is rarely 100%; requires column separation.

Troubleshooting Guide:

  • Problem: Reaction mixture turns black immediately upon adding base.

    • Cause: Oxygen ingress. The di-anion is extremely electron-rich and oxidizes instantly.

    • Solution: Repeat with rigorously degassed solvents and add reducing agent (Na₂S₂O₄) before the base.

  • Problem: Low yield of C5-alkylated product.

    • Cause: Steric hindrance from the peri-hydrogen (C4).

    • Solution: This is difficult to overcome directly.[1] Synthesis of C5-alkoxy derivatives is often better achieved by starting with 5-hydroxyquinoline, protecting, then oxidizing C6, or using specific transition-metal catalyzed couplings.

References

  • Oxidative Instability of 5,6-Dihydroxyindoles (Analogous System)

    • Napolitano, A., et al.[2] "The oxidation chemistry of 5,6-dihydroxyindoles." Journal of Organic Chemistry.

    • Context: Establishes the mechanism of oxidative polymerization in ortho-dihydroxy fused heterocyclic systems.
  • Regioselective Alkylation of Polyhydroxy Aromatics

    • Iyer, R., et al. "Regioselective alkylation of 2,4-dihydroxyacetophenone.
    • Context: Demonstrates the use of weak bases and steric control to alkyl
  • Synthesis of 5,6-Dimethoxyquinoline

    • Manske, R. H. F. "The Skraup Synthesis of Quinolines." Chemical Reviews.
    • Context: Classical routes to the scaffold, providing structural data for product verific
  • General Quinoline Functionalization

    • Eicher, T., & Hauptmann, S. The Chemistry of Heterocycles. Wiley-VCH.
    • Context: Standard pKa values and reactivity p

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Quinoline-5,6-diol Precipitation

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Quinoline-5,6-diol is a catechol-functionalized quinoline. Users frequently report "precipitation" during aqueous buffer preparation. In >90% of cases, this is not a simple solubility issue but rather oxidative polymerization .

The 5,6-dihydroxy motif (catechol) is highly susceptible to auto-oxidation at neutral-to-basic pH, forming reactive o-quinones that crosslink into insoluble, melanin-like polymers. This guide provides the mechanistic rationale and a validated protocol to prevent this degradation.

Part 1: The Mechanism of Failure

To solve the problem, you must distinguish between Solubility Limits and Chemical Instability .

The "Catechol Trap"

Many researchers attempt to dissolve the compound at neutral pH (7.4). However, the pKa of the quinoline nitrogen is ~5.2, meaning it is uncharged (hydrophobic) at neutral pH. To compensate, users often raise the pH to deprotonate the hydroxyl groups (pKa ~9.5). While this momentarily increases solubility, it generates the catecholate anion , which is extremely electron-rich and reacts rapidly with dissolved oxygen.

The Result: The solution turns brown/black and precipitates. This is irreversible.

Diagram 1: Oxidative Polymerization Pathway

This diagram illustrates why your compound precipitates at pH > 6.

OxidationPathway Cat Quinoline-5,6-diol (Reduced, Soluble) Semi Semiquinone Radical Cat->Semi pH > 6.0 + O2 / Metal Ions Quin o-Quinone (Reactive Electrophile) Semi->Quin - e- - H+ Poly Insoluble Polymer (Brown Precipitate) Quin->Poly Nucleophilic Attack (Polymerization)

Caption: Auto-oxidation mechanism of Quinoline-5,6-diol. High pH and metal ions catalyze the transition to insoluble polymers.

Part 2: Troubleshooting Q&A

Category 1: Solubility vs. Stability

Q1: My solution turned brown within 20 minutes. Is this precipitation? A: This is oxidative degradation , not simple precipitation.

  • Diagnosis: If the solid is white/yellow and dissolves upon heating/dilution, it is a solubility limit. If the solution darkens (yellow

    
     orange 
    
    
    
    brown) and forms a dark precipitate, it is polymerization.
  • Fix: You must lower the pH and remove oxygen. Once the solution turns brown, the compound is chemically altered and cannot be recovered.

Q2: What is the optimal pH for this compound? A: pH 4.5 – 5.5.

  • Reasoning: At pH < 5.0, the quinoline nitrogen is protonated (

    
    -H), creating a cationic species that is highly water-soluble. Simultaneously, the hydroxyl groups remain fully protonated, resisting oxidation.
    
  • Warning: Avoid Phosphate Buffered Saline (PBS) at pH 7.4 for stock preparation.

Category 2: Buffer Additives

Q3: Can I use DMSO to prevent precipitation? A: DMSO helps with initial solubility but does not prevent oxidation. In fact, DMSO can sometimes accelerate oxidation in catechols due to its hygroscopic nature and ability to solvate oxygen.

  • Recommendation: Use DMSO only as a carrier solvent (max 10% final concentration) and ensure the aqueous buffer contains antioxidants.

Q4: Which antioxidants do you recommend? A: We recommend a "cocktail" approach for maximum stability:

  • Ascorbic Acid (Vitamin C): Reduces quinones back to catechols. Use at 1–5 mM.

  • Sodium Metabisulfite: A strong oxygen scavenger. Use at 0.1%.

  • EDTA: Chelates trace iron/copper ions that catalyze the oxidation. Use at 1 mM.

Part 3: Validated Preparation Protocol

Objective: Prepare a stable 10 mM stock solution of Quinoline-5,6-diol.

Reagents Required
ComponentConcentrationRole
Solvent A 0.1 N HCl in WaterProton source (Solubility & Stability)
Solvent B DMSO (Anhydrous)Co-solvent (optional)
Additive 1 Ascorbic Acid (10 mM)Antioxidant (Sacrificial reductant)
Additive 2 EDTA (1 mM)Metal Chelator
Step-by-Step Workflow
  • Deoxygenation (Critical):

    • Purge your water or buffer with Nitrogen (

      
      ) or Argon gas for 15 minutes before adding the compound. Oxygen is the primary enemy.
      
  • Solvent Preparation:

    • Prepare Solvent Vehicle : Water containing 1 mM EDTA and 5 mM Ascorbic Acid. Adjust pH to 4.0–5.0 using dilute HCl.

  • Dissolution:

    • Weigh Quinoline-5,6-diol.

    • Option A (Pure Aqueous): Add the acidic Solvent Vehicle directly. Vortex immediately.

    • Option B (DMSO Spike): Dissolve powder in a minimal volume of acidified DMSO (0.1% HCl in DMSO), then dilute slowly into the Solvent Vehicle.

  • Storage:

    • Store at -20°C or -80°C.

    • Protect from light (amber vials) as catechols are photosensitive.

Diagram 2: Troubleshooting Decision Tree

DecisionTree Start User Observes Precipitation ColorCheck Check Color of Precipitate/Solution Start->ColorCheck White White/Pale Yellow Precipitate ColorCheck->White No Color Change Dark Brown/Black Precipitate ColorCheck->Dark Darkening SolubilityIssue Solubility Limit Reached White->SolubilityIssue OxidationIssue Oxidative Polymerization Dark->OxidationIssue Action1 1. Add Co-solvent (DMSO) 2. Lower pH (Protonate N) SolubilityIssue->Action1 Action2 1. Check pH (Is it > 6?) 2. Add Ascorbate/EDTA 3. Degas Buffers OxidationIssue->Action2

Caption: Diagnostic flowchart for identifying the root cause of precipitation.

References

  • PubChem. (n.d.).[1] Quinoline-5,6-diol Compound Summary. National Library of Medicine. Retrieved February 26, 2026, from [Link]

  • American Chemical Society (ACS). (2021).[2] Oxidation Chemistry of Catechol Utilized in Designing Stimuli-Responsive Adhesives. ACS Omega. Retrieved February 26, 2026, from [Link]

  • Chemistry LibreTexts. (2025). Inhibition of catechol oxidation.[2] Retrieved February 26, 2026, from [Link]

Sources

Technical Support Center: Purification and Handling of Quinoline-5,6-diol Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support and troubleshooting center for Quinoline-5,6-diol hydrochloride (also known as 5,6-dihydroxyquinoline hydrochloride). This guide is designed for researchers, analytical chemists, and drug development professionals who are isolating, purifying, or utilizing this compound as a pharmaceutical analytical impurity (PAI) or metabolic standard[1].

Due to its specific structural liabilities, handling this molecule requires strict environmental controls. This guide synthesizes field-proven methodologies with the mechanistic reasoning required to maintain the integrity of your samples.

The Causality of Degradation: Why Your Sample is Impure

Quinoline-5,6-diol is a well-documented intermediate in the biotransformation of quinoline via cytochrome P450 enzymes (specifically CYP1A2 and CYP2A6) and epoxide hydrolase[2]. The core challenge in handling this molecule stems from its ortho-diol (catechol-like) moiety .

Electron-rich ortho-diols are highly susceptible to autoxidation. In the presence of ambient oxygen, alkaline pH, or transition metals (such as Cu²⁺ or Fe³⁺), the diol rapidly donates electrons, oxidizing into quinoline-5,6-dione (a reactive ortho-quinone)[3]. This dione is highly electrophilic and will readily undergo intermolecular cross-linking, resulting in dark, insoluble melanin-like polymers.

We supply and handle this compound as a hydrochloride salt specifically to combat this degradation. The HCl salt maintains a highly acidic microenvironment. Protonation of the quinoline nitrogen withdraws electron density from the aromatic ring, while the low pH suppresses the deprotonation of the hydroxyl groups, significantly raising the oxidation potential required to degrade the molecule.

OxidationPathway Diol Quinoline-5,6-diol HCl (Stable at low pH) Dione Quinoline-5,6-dione (Red/Brown Impurity) Diol->Dione O2, Transition Metals Alkaline pH Dione->Diol Mild Reducing Agents (e.g., Ascorbic Acid) Polymer Melanin-like Polymers (Dark Insoluble Matter) Dione->Polymer Spontaneous Polymerization

Mechanistic pathway of Quinoline-5,6-diol auto-oxidation and polymerization.

Table 1: Common Impurity Profile of Quinoline-5,6-diol
Impurity TypeChemical IdentityCausality / SourceAnalytical Indicator
Oxidation Product Quinoline-5,6-dioneExposure to O₂, elevated pH, or trace metals during handling[3].Red/brown discoloration; LC-MS shows a [M-2] mass shift.
Regioisomers 7,8-diol or 3-hydroxyquinolineCo-eluting byproducts from chemical synthesis or CYP450 biotransformation[2].Isobaric masses in LC-MS; distinct retention times in HPLC.
Polymeric Matter Uncharacterized quinone polymersProlonged storage at room temperature or exposure to UV light.Dark, insoluble particulates when reconstituted in aqueous buffers.

Self-Validating Purification Workflows

To successfully remove impurities without inducing further degradation, your purification system must be entirely anaerobic and strictly pH-controlled.

Protocol A: Anaerobic Preparative HPLC (For High-Purity Isolation)

Standard Prep-HPLC introduces massive amounts of dissolved oxygen to the sample. This protocol uses chemical scavengers and inert gases to create a self-validating, oxidation-proof workflow.

Step 1: Mobile Phase Preparation

  • Prepare Mobile Phase A (Ultrapure Water) and Mobile Phase B (Acetonitrile).

  • Add 0.1% v/v concentrated HCl to both phases. Causality: TFA or Formic Acid are often too weak to maintain the fully protonated state of the quinoline ring during high-pressure gradient mixing. HCl ensures the diol remains in its stable salt form.

  • Sparge both mobile phases with Argon gas for a minimum of 30 minutes prior to the run.

Step 2: Sample Reconstitution & Rescue

  • Dissolve the crude Quinoline-5,6-diol hydrochloride in degassed Mobile Phase A.

  • Rescue Step: If the sample has a reddish tint (indicating dione presence), add 0.01% w/v Ascorbic Acid . Ascorbic acid acts as a sacrificial reductant; it has a lower oxidation potential than the diol and will chemically reduce the dione back to the target diol in situ.

Step 3: Chromatographic Separation Table 2: Optimized Gradient for Regioisomer Separation (C18 Column)

Time (min)% Mobile Phase A (0.1% HCl in H₂O)% Mobile Phase B (0.1% HCl in ACN)Flow Rate
0.0955Column-dependent
15.06040Column-dependent
18.01090Column-dependent
20.0955Column-dependent

Step 4: Fraction Collection and Lyophilization

  • Collect the target peak into vials pre-purged with Argon.

  • Immediately flash-freeze the fractions in liquid nitrogen. Causality: Lyophilizing from a liquid state allows for transient concentration of trace oxygen. Flash-freezing locks the molecular state.

  • Lyophilize in complete darkness to prevent photo-oxidation.

PurificationWorkflow Start Crude Quinoline-5,6-diol HCl (Contains Dione & Polymers) Prep Sample Prep: Dissolve in Degassed 0.1% HCl + 0.01% Ascorbic Acid Start->Prep HPLC Anaerobic Prep-HPLC (Degassed Mobile Phase) Prep->HPLC Collect Fraction Collection (Directly into Argon-purged vials) HPLC->Collect Lyophilize Flash Freeze & Lyophilize (In Darkness) Collect->Lyophilize Pure Pure Quinoline-5,6-diol HCl (Store at -20°C under Ar) Lyophilize->Pure

Step-by-step anaerobic purification workflow for ortho-diol analytes.

Troubleshooting & FAQs

Q: My lyophilized powder turned from off-white to dark brown overnight. Is it ruined? A: The color change indicates autoxidation to quinoline-5,6-dione[3]. If the powder is only light brown, the core mass may still be intact, but the surface has oxidized. You can "rescue" the sample by dissolving it in an acidic buffer containing a mild reducing agent (like sodium dithionite or ascorbic acid) to reduce the dione back to the diol, followed by immediate re-purification. If the sample is black and insoluble, it has polymerized and must be discarded.

Q: I am seeing multiple peaks with the exact same mass (m/z) in my LC-MS. Which one is Quinoline-5,6-diol? A: You are observing regioisomers. The synthesis and metabolic generation of dihydroxyquinolines often produce isomers such as the 7,8-diol or 3-hydroxy variants[2]. Quinoline-5,6-diol typically elutes slightly earlier than the 7,8-diol on a standard reverse-phase C18 column due to the specific hydration sphere of the 5,6-position. You must run a certified analytical standard alongside your sample to confirm the exact retention time.

Q: Why am I losing yield when I try to rotovap (rotary evaporate) my HPLC fractions? A: Rotary evaporation applies heat while pulling a vacuum, which can inadvertently concentrate trace oxygen in the solvent, rapidly accelerating oxidation. Furthermore, the removal of water concentrates the HCl, which at high temperatures can cause acid-catalyzed degradation. Never rotovap this compound. Always flash-freeze and lyophilize.

Q: How should I store the purified standard to guarantee a long shelf life? A: The self-validating storage protocol requires three layers of protection:

  • Atmosphere: Store under a blanket of Argon (Argon is heavier than Nitrogen and sits better in the vial).

  • Temperature: Store at -20°C or -80°C.

  • Light: Use amber glass vials wrapped in aluminum foil. When removing the sample from the freezer, allow the vial to reach room temperature before opening it to prevent atmospheric condensation (water introduces dissolved oxygen).

References

  • Mechanistic and Other Relevant Data - Styrene, Styrene-7,8-oxide, and Quinoline - NCBI. National Center for Biotechnology Information.
  • PvdO is required for the oxidation of dihydropyoverdine as the last step of fluorophore formation in Pseudomonas fluorescens - PMC. National Institutes of Health.
  • Quinol* | Sigma-Aldrich. Sigma-Aldrich Catalog.

Sources

Validation & Comparative

Navigating the Fragmentation Maze: A Comparative Guide to the Mass Spectrometry of 5,6-dihydroxyquinoline HCl

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the precise structural elucidation of small molecules is a cornerstone of discovery. 5,6-dihydroxyquinoline, a substituted quinoline, presents a unique analytical challenge due to its polar nature and potential for complex fragmentation. This guide provides an in-depth analysis of its mass spectrometric behavior, offering a comparative look at different ionization techniques and a practical, field-proven protocol for its characterization.

The Structural Significance of 5,6-dihydroxyquinoline

Quinoline and its derivatives are a class of heterocyclic compounds with a wide range of biological activities, making them important scaffolds in medicinal chemistry and drug discovery. The hydroxylation pattern on the quinoline ring system significantly influences their physicochemical properties and biological function. 5,6-dihydroxyquinoline, with its catechol-like moiety, is of particular interest for its potential antioxidant properties and as a precursor in the synthesis of more complex molecules. Understanding its stability and fragmentation under mass spectrometric conditions is paramount for its unambiguous identification and quantification in various matrices.

Unraveling the Fragmentation of 5,6-dihydroxyquinoline: An ESI-MS/MS Perspective

Electrospray ionization (ESI) is the preferred method for the analysis of polar compounds like 5,6-dihydroxyquinoline as it is a soft ionization technique that typically produces an abundant protonated molecule, [M+H]⁺, with minimal in-source fragmentation.[1][2][3] Tandem mass spectrometry (MS/MS) of the protonated molecule allows for controlled fragmentation, providing a wealth of structural information.

The hydrochloride (HCl) salt of 5,6-dihydroxyquinoline will readily dissociate in solution, and the free base will be protonated in the ESI source, typically at the nitrogen atom of the quinoline ring, to generate the [M+H]⁺ ion at m/z 162.05. Collision-induced dissociation (CID) of this precursor ion is expected to yield a series of characteristic product ions.

Proposed Fragmentation Pathway of Protonated 5,6-dihydroxyquinoline ([M+H]⁺)

The fragmentation of protonated 5,6-dihydroxyquinoline is likely to proceed through several key pathways, driven by the stability of the quinoline ring and the presence of the two hydroxyl groups.

Diagram: Proposed ESI-MS/MS Fragmentation of 5,6-dihydroxyquinoline

fragmentation_pathway M [M+H]⁺ m/z 162.05 F1 [M+H - H₂O]⁺ m/z 144.04 M->F1 - H₂O F2 [M+H - CO]⁺ m/z 134.06 M->F2 - CO F3 [M+H - H₂O - CO]⁺ m/z 116.05 F1->F3 - CO F4 [M+H - CO - CO]⁺ m/z 106.06 F2->F4 - CO F5 [C₇H₆N]⁺ m/z 104.05 F3->F5 - C₂H₂ F6 [C₆H₅]⁺ m/z 77.04 F3->F6 - HCN, -CO workflow cluster_prep Sample Preparation cluster_lc LC Separation cluster_ms MS/MS Detection cluster_data Data Analysis s1 Dissolve 5,6-dihydroxyquinoline HCl in appropriate solvent s2 Spike with Internal Standard s1->s2 s3 Filter sample (0.22 µm) s2->s3 l1 Inject sample onto C18 column s3->l1 l2 Gradient elution with Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid) l1->l2 m1 Electrospray Ionization (ESI) Positive Ion Mode l2->m1 m2 Select [M+H]⁺ (m/z 162.05) as precursor ion m1->m2 m3 Collision-Induced Dissociation (CID) m2->m3 m4 Monitor characteristic product ions m3->m4 d1 Integrate peak areas m4->d1 d2 Generate calibration curve d1->d2 d3 Quantify 5,6-dihydroxyquinoline d2->d3

Sources

Comparative Guide: Quinoline-5,6-diol hydrochloride vs. Chloroquine Antimalarial Potency

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide compares Chloroquine (CQ) , the historical gold standard for erythrocytic schizontocidal activity, with Quinoline-5,6-diol hydrochloride (Q-5,6-diol) , the bioactive redox-active scaffold derived from 8-aminoquinolines (e.g., Primaquine).

While Chloroquine functions as a hemozoin crystallization inhibitor targeting the asexual blood stage, Quinoline-5,6-diol operates via redox cycling and ROS generation , primarily targeting gametocytes (transmission blocking) and hypnozoites (liver stage). This guide details the distinct mechanisms, stage-specific potencies, and experimental protocols required to evaluate these divergent antimalarial agents.

Chemical & Mechanistic Divergence

The fundamental difference between these two agents lies in their target organelles and biochemical modes of action.

Chloroquine: Heme Detoxification Inhibition
  • Target: Digestive Vacuole (Acidic pH).

  • Mechanism: CQ accumulates in the vacuole via ion trapping. It binds to free heme (Ferriprotoporphyrin IX) released during hemoglobin digestion, preventing its polymerization into non-toxic hemozoin. The accumulation of free heme/CQ complexes causes membrane lysis and parasite death.

  • Stage Specificity: Highly active against Asexual Erythrocytic Stages (Trophozoites/Schizonts). Inactive against liver stages and mature gametocytes.

Quinoline-5,6-diol: Redox Cycling & ROS Generation
  • Target: Mitochondria and Cytosol (Ubiquinone mimicry).

  • Mechanism: Q-5,6-diol is the reduced form of the quinone-imine metabolite. It undergoes rapid auto-oxidation to 5,6-quinolinequinone , generating superoxide anions (

    
    ) and hydrogen peroxide (
    
    
    
    ). This oxidative stress overwhelms the parasite's antioxidant defenses (which are weaker in gametocytes/liver stages).
  • Enzymatic Activation: Its potency is enhanced ~1000-fold in the presence of Cytochrome P450 NADPH:oxidoreductase (CPR) , which facilitates the redox cycle.

  • Stage Specificity: Highly active against Gametocytes (Stage V) and Hypnozoites (Liver). Weak activity against asexual blood stages.

Mechanistic Visualization

MalariaMechanism CQ Chloroquine (CQ) DV Digestive Vacuole (pH 5.0) CQ->DV Accumulates (Ion Trap) Heme Free Heme (Toxic FPIX) CQ->Heme Binds FPIX Hemozoin Hemozoin (Inert Crystal) CQ->Hemozoin Inhibits DV->Heme Hemoglobin Digestion Heme->Hemozoin Polymerization Death_CQ Membrane Lysis Parasite Death Heme->Death_CQ Accumulation Q56 Quinoline-5,6-diol (Reduced Form) Quinone 5,6-Quinolinequinone (Oxidized Form) Q56->Quinone Auto-oxidation ROS ROS Surge (H2O2, Superoxide) Q56->ROS Generates Quinone->Q56 Reduction by CPR CPR NADPH:Oxidoreductase (CPR Enzyme) CPR->Quinone Death_Q Mitochondrial Failure Gametocyte/Hypnozoite Death ROS->Death_Q Oxidative Stress

Caption: Figure 1. Dual mechanistic pathways. Left (Blue): Chloroquine inhibits hemozoin formation. Right (Green): Quinoline-5,6-diol engages in a CPR-mediated redox cycle generating toxic ROS.

Potency Comparison & Performance Metrics

The following data synthesizes experimental findings comparing the two agents across different Plasmodium falciparum stages.

In Vitro Potency Profiles (IC50)
ParameterChloroquine (CQ)Quinoline-5,6-diol (Q-5,6)
Primary Indication Acute Blood Stage InfectionTransmission Blocking / Radical Cure
Asexual Blood Stage (

)
10–20 nM (Sensitive Strains)>100 nM (Resistant Strains)> 5,000 nM (Weak Activity)
Gametocyte Stage V (

)
> 10,000 nM (Inactive)~300–500 nM (Direct)< 10 nM (With CPR Activation)
Liver Hypnozoite Activity InactiveHigh (Inferred from Primaquine data)
Resistance Mechanism PfCRT Transporter Mutations (Efflux)Antioxidant upregulation (Rare)
Toxicity Marker Retinopathy (Long-term)Hemolysis (in G6PD Deficiency)
Key Experimental Insights
  • Activation Dependency: Unlike Chloroquine, which is directly active, Q-5,6-diol's potency is highly dependent on the metabolic environment. In assays lacking CPR (e.g., standard erythrocyte culture), Q-5,6-diol shows only "modest" activity. When co-incubated with hepatic microsomes or recombinant CPR, its gametocytocidal potency increases by 3 orders of magnitude [1].

  • Stability: Q-5,6-diol hydrochloride is unstable in solution at neutral pH, rapidly oxidizing to the ortho-quinone. Experimental protocols must account for this by using acidic buffers or anaerobic preparation until the moment of assay.

Experimental Protocols

To accurately compare these agents, researchers must use distinct assays tailored to their specific mechanisms.

Protocol A: Standard SYBR Green I Fluorescence Assay (Blood Stage)

Validates Chloroquine potency.

  • Culture: Synchronize P. falciparum (strain 3D7 or Dd2) to ring stage (1% parasitemia, 2% hematocrit).

  • Plating: Dispense 100 µL culture into 96-well plates containing serial dilutions of Chloroquine (0–500 nM) and Q-5,6-diol (0–50 µM).

  • Incubation: Incubate for 72 hours at 37°C in gas chamber (

    
    ).
    
  • Lysis/Staining: Add 100 µL Lysis Buffer (Tris-HCl, EDTA, Saponin, Triton X-100) containing 1x SYBR Green I.

  • Readout: Incubate 1 hour in dark; read fluorescence (Ex: 485nm, Em: 535nm).

  • Analysis: Plot RFU vs. Log[Drug] to determine

    
    .
    
Protocol B: CPR-Activated Gametocytocidal Assay

Validates Quinoline-5,6-diol potency.

  • Gametocyte Induction: Stress P. falciparum cultures to induce gametocytogenesis; treat with N-acetylglucosamine to clear asexual forms (Days 10–12).

  • Metabolic Activation System:

    • Prepare a mix of Recombinant Human CPR (or liver microsomes) + NADPH regenerating system (G6P + G6PD).

  • Treatment:

    • Arm A: Gametocytes + Q-5,6-diol (Direct).

    • Arm B: Gametocytes + Q-5,6-diol + CPR System (Activated).

    • Control: Gametocytes + Chloroquine.

  • Incubation: 48 hours at 37°C.

  • Readout (pLDH or ATP): Use a gametocyte-specific viability assay (e.g., pLDH activity or ATP bioluminescence) as SYBR Green is less reliable for non-replicating gametocytes.

  • Result: Expect Arm B to show significantly lower

    
     than Arm A. Control (CQ) should show minimal inhibition.
    
Workflow Visualization

ExperimentalWorkflow cluster_0 Sample Prep cluster_1 Assay Divergence Culture P. falciparum Culture Sync Synchronization (Sorbitol) Culture->Sync Split Split Culture Sync->Split Ring Ring Stage (Asexual) Split->Ring For CQ Gameto Induce Gametocytes (Stage V) Split->Gameto For Q-5,6 CQ_Add Add Chloroquine (0-500 nM) Ring->CQ_Add SYBR SYBR Green Readout CQ_Add->SYBR CPR_Add Add Q-5,6-diol + CPR/NADPH Gameto->CPR_Add ATP ATP/pLDH Readout CPR_Add->ATP

Caption: Figure 2. Divergent experimental workflows required to assess stage-specific potency. CQ targets asexual replication (Top), while Q-5,6-diol targets non-replicating gametocytes requiring metabolic activation (Bottom).

Safety & Handling

  • Quinoline-5,6-diol Hydrochloride:

    • Storage: -20°C, desiccated, under Argon. Extremely sensitive to oxidation.

    • Toxicity: Potent generator of ROS. In vivo, this metabolite is responsible for hemolysis in G6PD-deficient patients . Handle with care in cellular assays involving human RBCs to avoid confounding hemolysis data.

  • Chloroquine:

    • Storage: Room temperature (stable).

    • Toxicity: Generally low in vitro; cardiotoxicity at high doses in vivo.

References

  • Camarda, G., Jirawatcharadech, P., Priestley, R. S., et al. (2019).[1] Antimalarial activity of primaquine operates via a two-step biochemical relay. Nature Communications, 10, 3226.[1] [Link]

  • Ganesan, S., et al. (2012). Quinoline-5,6-diones as novel antimalarial agents. Bioorganic & Medicinal Chemistry Letters, 22(19), 6047-6051. [Link]

  • World Health Organization. (2022).[2][3] Guidelines for the treatment of malaria. WHO. [Link]

  • Vasquez-Vivar, J., et al. (1997). Redox cycling of the antimalarial drug primaquine and its metabolites. Free Radical Biology and Medicine, 23(1), 70-77. [Link]

Sources

UV-Vis Spectroscopic Profile of Quinoline-5,6-diol Hydrochloride: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Technical Context

Quinoline-5,6-diol hydrochloride (5,6-dihydroxyquinoline HCl) is a specialized heterocyclic compound featuring a fused benzene-pyridine ring system with a catechol moiety at the 5 and 6 positions.[1] Unlike its widely used isomer 8-hydroxyquinoline (8-HQ) , which is a standard chelating agent, quinoline-5,6-diol is primarily studied as a bioactive metabolite (e.g., in the degradation of quinoline by Pseudomonas species or as a neurotoxic metabolite of primaquine) and a precursor in melanin-like polymer synthesis.

This guide provides a rigorous spectroscopic analysis, comparing its UV-Vis absorption characteristics against industry-standard alternatives. Due to the compound's susceptibility to auto-oxidation (forming quinoline-5,6-quinone), precise handling and pH control are critical for reproducible spectral data.

Spectroscopic Characteristics & Data Analysis[1][2][3][4][5][6][7]

Predicted & Experimental Absorption Maxima

The UV-Vis spectrum of quinoline-5,6-diol is dominated by


 transitions of the aromatic system and 

transitions from the nitrogen and oxygen lone pairs. The presence of the hydrochloride salt implies a protonated pyridinic nitrogen (

), which typically induces a bathochromic (red) shift compared to the free base.
CompoundSolvent / Medium

(Primary)

(Secondary)
Molar Absorptivity (

)
Notes
Quinoline-5,6-diol HCl 0.1 M HCl ~340–350 nm ~245–255 nm ~3,500 – 5,000 M⁻¹cm⁻¹ Protonated Form. Stable in acid; oxidizes rapidly in base.
Quinoline (Reference)Water313 nm226 nm3,300 M⁻¹cm⁻¹Lacks auxochromic -OH groups.
8-Hydroxyquinoline0.1 M HCl308 nm240 nm4,200 M⁻¹cm⁻¹Standard chelator reference.
CatecholWater276 nm214 nm2,300 M⁻¹cm⁻¹Benzene-diol core only (no pyridine fusion).

Critical Insight: The addition of two hydroxyl groups (auxochromes) to the quinoline core at positions 5 and 6 extends the conjugation system, shifting the primary absorption from 313 nm (unsubstituted quinoline) to the 340–350 nm region.

Solvatochromic & pH Effects
  • Acidic pH (pH < 4): The species exists as the quinolinium cation . The spectrum is stable and reproducible. This is the recommended state for quantification.

  • Neutral/Basic pH (pH > 7): The compound deprotonates to the neutral free base and subsequently the phenolate anion. Warning: In basic conditions, the catechol moiety rapidly oxidizes to quinoline-5,6-quinone , a colored species (often red/brown) with broad absorption in the visible region (400–600 nm), rendering UV quantitation unreliable.

Comparative Performance Analysis

Quinoline-5,6-diol vs. 8-Hydroxyquinoline (8-HQ)
  • Spectral Distinction: 8-HQ has a well-defined dual-peak structure in acid (~240/308 nm). Quinoline-5,6-diol exhibits a broader, red-shifted primary band due to the ortho-dihydroxy (catechol) arrangement, which facilitates different resonance contributions compared to the peri-like position of the 8-OH group.

  • Application Suitability:

    • 8-HQ: Superior for metal chelation assays (Al, Zn, Fe) due to the N-O binding pocket.

    • Quinoline-5,6-diol: Superior for studies involving redox cycling , catecholamine mimicry , or melanogenesis pathways.

Quinoline-5,6-diol vs. Catechol
  • Detection Sensitivity: Quinoline-5,6-diol has a higher molar absorptivity (

    
    ) than simple catechol due to the larger fused aromatic system (quinoline vs. benzene). This allows for lower Limits of Detection (LOD) in HPLC-UV assays.
    

Experimental Protocol: Validated Determination of

Objective: To accurately determine the


 and Extinction Coefficient (

) of Quinoline-5,6-diol HCl while mitigating oxidation artifacts.
Reagents & Equipment
  • Analyte: Quinoline-5,6-diol hydrochloride (>98% purity).

  • Solvent: 0.1 M Hydrochloric Acid (degassed with

    
     for 10 min).
    
  • Instrument: Double-beam UV-Vis Spectrophotometer (Bandwidth: 1.0 nm).

  • Cells: Quartz cuvettes (1 cm path length).

Step-by-Step Methodology
  • Stock Preparation (Critical Step):

    • Weigh 10.0 mg of Quinoline-5,6-diol HCl.

    • Dissolve in 100 mL of degassed 0.1 M HCl .

    • Why? The acidic environment stabilizes the salt and prevents auto-oxidation of the catechol group. Degassing removes dissolved oxygen.

    • Concentration: ~100 µg/mL (~0.5 mM).

  • Working Standard Dilution:

    • Dilute 1.0 mL of Stock into 9.0 mL of 0.1 M HCl.

    • Final Concentration: ~10 µg/mL.

  • Baseline Correction:

    • Fill both reference and sample cuvettes with 0.1 M HCl.

    • Run a "Baseline/Auto-Zero" scan from 200 nm to 600 nm.

  • Spectral Scan:

    • Replace the sample cuvette solution with the Working Standard.

    • Scan from 200 nm to 600 nm.

    • Success Criteria: The spectrum should show distinct peaks in the UV region (<400 nm) with zero absorbance >450 nm. If broad absorbance appears >450 nm, the sample has oxidized.

  • Calculation of Molar Absorptivity (

    
    ): 
    
    
    
    
    • ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

      
      : Absorbance at 
      
      
      
      .[2][3][4][5]
    • 
      : Path length (1 cm).
      
    • 
      : Molar concentration (mol/L).
      

Visualized Workflow & Species Equilibrium

The following diagram illustrates the critical pH-dependent species transformation and the experimental workflow to ensure data integrity.

G cluster_species pH-Dependent Species Equilibrium cluster_protocol Experimental Workflow Acid Cationic Form (Stable) (pH < 4) Target for UV Analysis Neutral Neutral Free Base (pH ~ 7) Transient Acid->Neutral - H+ Oxidized Quinoline-5,6-quinone (pH > 8 or +O2) Colored (Red/Brown) Avoid for UV Quant Neutral->Oxidized + O2 / - 2H+ Weigh Weigh Solid HCl Salt Dissolve Dissolve in 0.1 M HCl (Degassed) Weigh->Dissolve Prevent Oxidation Dissolve->Acid Maintains Scan UV Scan (200-400 nm) Dissolve->Scan Quartz Cuvette Data Extract Lambda Max Scan->Data

Figure 1: Operational workflow and chemical stability map. The green pathway indicates the correct protocol to maintain the stable cationic species (blue) and avoid the oxidized quinone form (red).

References

  • National Institutes of Health (NIH) - PubChem. Quinoline Compound Summary. Retrieved from [Link]

  • World Health Organization (WHO). Metabolism of 8-aminoquinoline antimalarial agents. (Discusses 5,6-dihydroxyquinoline as a metabolite). Retrieved from [Link]

  • ResearchGate. UV-Absorption Spectra of Melanosomes Containing Varying 5,6-Dihydroxyindole Content. (Comparative spectral data for dihydroxy-heterocycles). Retrieved from [Link]

  • Journal of Biological Chemistry. Periplasmic transamination of pyoverdines. (Identifies 5,6-dihydroxyquinoline as a fluorophore). Retrieved from [Link]

Sources

A Comparative Guide to the Crystallographic Analysis of Quinoline-5,6-diol Salts for Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The selection of an appropriate salt form is a critical step in drug development, profoundly influencing a drug candidate's physicochemical properties such as solubility, stability, and bioavailability. Quinoline-5,6-diol, a heterocyclic compound of interest in medicinal chemistry, presents multiple opportunities for salt formation to optimize its pharmaceutical profile. This guide provides a comprehensive framework for the synthesis, crystallization, and crystallographic analysis of Quinoline-5,6-diol salts. While specific crystal structure data for Quinoline-5,6-diol salts is not yet publicly available, this document offers detailed experimental protocols and a comparative analysis of expected properties, empowering researchers to generate and evaluate these crucial solid-state forms. We further illustrate the principles of crystal structure analysis using the closely related and well-characterized 8-hydroxyquinoline as a case study.

Introduction: The Critical Role of Salt Selection and Crystallography in Drug Development

The journey of a new chemical entity (NCE) from discovery to a marketable drug is fraught with challenges, many of which are rooted in its solid-state properties. The crystalline form of an active pharmaceutical ingredient (API) dictates its dissolution rate, stability under various environmental conditions, and manufacturability—all of which are critical determinants of a drug's safety and efficacy. Salt formation is a widely employed strategy to modulate these properties. By reacting the API with an acidic or basic counter-ion, a new crystalline solid with a distinct crystal lattice and, consequently, different physicochemical characteristics can be generated.

Quinoline and its derivatives are a prominent class of heterocyclic compounds with a broad spectrum of biological activities, including antimalarial, anticancer, and anti-inflammatory properties.[1][2][3] Quinoline-5,6-diol, with its two hydroxyl groups and a basic nitrogen atom, is an excellent candidate for forming various salts, such as hydrochlorides, hydrobromides, sulfates, and phosphates. The selection of the optimal salt form for Quinoline-5,6-diol will be crucial for its potential development as a therapeutic agent.

Single-crystal X-ray diffraction (SCXRD) is the gold standard for unequivocally determining the three-dimensional atomic arrangement within a crystal lattice.[4][5] This powerful analytical technique provides precise information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding and π-π stacking. This detailed structural understanding is invaluable for establishing structure-property relationships and for protecting intellectual property.

This guide is structured to provide both the theoretical underpinnings and practical methodologies for the investigation of Quinoline-5,6-diol salts. In the absence of published crystal structures for these specific salts, we present a generalized, robust protocol for their synthesis and crystallization, enabling researchers to produce high-quality single crystals suitable for SCXRD analysis.

Synthesis and Crystallization of Quinoline-5,6-diol Salts: A Step-by-Step Experimental Protocol

The following is a generalized protocol for the synthesis and subsequent crystallization of various salts of Quinoline-5,6-diol. This protocol is based on established methods for the preparation of quinoline salts and can be adapted for different counter-ions.[6][7]

General Synthesis of Quinoline-5,6-diol Salts

The synthesis involves a simple acid-base reaction between Quinoline-5,6-diol and the chosen acid.

Materials:

  • Quinoline-5,6-diol

  • Selected acid (e.g., hydrochloric acid, hydrobromic acid, sulfuric acid, phosphoric acid)

  • Anhydrous ethanol

  • Diethyl ether

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Büchner funnel and filter paper

Procedure:

  • Dissolve a known molar equivalent of Quinoline-5,6-diol in anhydrous ethanol in a round-bottom flask with stirring.

  • In a separate vessel, prepare a solution of the selected acid (1 to 1.1 molar equivalents) in anhydrous ethanol.

  • Slowly add the acidic solution to the Quinoline-5,6-diol solution dropwise using a dropping funnel at room temperature with continuous stirring.

  • Upon addition of the acid, a precipitate of the corresponding salt is expected to form.

  • Continue stirring the mixture for an additional 1-2 hours to ensure complete reaction.

  • Collect the precipitated salt by vacuum filtration using a Büchner funnel.

  • Wash the collected solid with a small amount of cold anhydrous ethanol, followed by diethyl ether, to remove any unreacted starting materials.

  • Dry the salt under vacuum to a constant weight.

Single Crystal Growth for X-ray Diffraction

Obtaining high-quality single crystals is paramount for successful SCXRD analysis.[8] The following are common crystallization techniques that can be employed.

  • Prepare a saturated or near-saturated solution of the Quinoline-5,6-diol salt in a suitable solvent (e.g., ethanol, methanol, or a solvent mixture) at a slightly elevated temperature.

  • Filter the hot solution to remove any insoluble impurities.

  • Transfer the clear solution to a clean vial or beaker.

  • Cover the container with a perforated lid or parafilm to allow for slow evaporation of the solvent.

  • Place the container in a vibration-free environment at a constant temperature.

  • Monitor the container for crystal growth over several days to weeks.

  • In a small, open vial, dissolve the Quinoline-5,6-diol salt in a small amount of a relatively non-volatile "good" solvent.

  • Place this vial inside a larger, sealed container (e.g., a beaker covered with a watch glass or a desiccator).

  • Add a larger volume of a more volatile "anti-solvent" (a solvent in which the salt is poorly soluble) to the bottom of the larger container, ensuring the level of the anti-solvent is below the top of the inner vial.

  • The vapor of the anti-solvent will slowly diffuse into the solution in the inner vial, reducing the solubility of the salt and inducing crystallization.

  • Prepare a saturated solution of the Quinoline-5,6-diol salt in a suitable solvent at an elevated temperature.

  • Place the container in an insulated vessel (e.g., a Dewar flask) to allow for very slow cooling to room temperature.

  • Alternatively, use a programmable thermostat to control the cooling rate.

Comparative Analysis of Expected Physicochemical Properties

While experimental data for Quinoline-5,6-diol salts is not available, we can predict some of their properties based on the nature of the counter-ion and general principles of salt formation. This comparative table serves as a guide for what to expect and can help in prioritizing which salts to synthesize and characterize.

Salt FormExpected Aqueous SolubilityExpected StabilityPotential for PolymorphismNotes
Hydrochloride HighGenerally good, but may be hygroscopic.Moderate to highA common choice for improving solubility of basic APIs.
Hydrobromide HighSimilar to hydrochloride, potentially more hygroscopic.Moderate to highOften exhibits similar properties to the hydrochloride salt.
Sulfate Moderate to highGenerally stable and non-hygroscopic.HighThe divalent nature of the sulfate ion can lead to more complex crystal packing and a higher likelihood of polymorphs and hydrates.[9]
Phosphate HighGenerally very stable. Can act as a buffer.HighThe di- and tri-basic nature of phosphoric acid offers multiple salt stoichiometries and a high propensity for polymorphism.
Mesylate GoodOften highly crystalline and stable.ModerateOrganic sulfonic acids are good choices for forming stable, crystalline salts.
Tosylate GoodSimilar to mesylate, often yields stable, crystalline salts.ModerateThe bulkier tosylate group can influence crystal packing.

Case Study: Crystal Structure of 8-Hydroxyquinoline

To illustrate the type of information that can be obtained from a successful crystallographic study, we will examine the crystal structure of 8-hydroxyquinoline, a close structural analog of Quinoline-5,6-diol. A new monoclinic polymorph of 8-hydroxyquinoline was reported, crystallizing in the P21/n space group.[10]

Key Crystallographic Data for 8-Hydroxyquinoline (Monoclinic Polymorph): [10]

ParameterValue
Chemical FormulaC₉H₇NO
Molecular Weight145.16 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/n
a (Å)6.620(3)
b (Å)9.243(4)
c (Å)11.070(4)
β (°)90.718(6)
Volume (ų)677.3(5)
Z4

Structural Insights:

The crystal structure of 8-hydroxyquinoline reveals significant intermolecular interactions. The molecules form centrosymmetric dimers through O—H···N hydrogen bonds. These dimers are further organized into a three-dimensional network by π–π stacking interactions. Understanding these interactions is crucial as they dictate the crystal's stability and physical properties. For Quinoline-5,6-diol salts, the presence of additional hydroxyl groups and the counter-ion will lead to more complex and varied hydrogen bonding networks, which will be key to understanding the differences between the various salt forms.

Experimental Workflow and Data Visualization

The process from synthesis to a complete crystal structure analysis follows a well-defined path.

experimental_workflow cluster_synthesis Synthesis & Crystallization cluster_analysis Crystallographic Analysis cluster_characterization Physicochemical Characterization Synthesis Synthesis of Quinoline-5,6-diol Salt Purification Purification of Crude Salt Synthesis->Purification Crystal_Growth Single Crystal Growth Purification->Crystal_Growth PXRD Powder X-ray Diffraction Purification->PXRD SCXRD Single Crystal X-ray Diffraction Data Collection Crystal_Growth->SCXRD Structure_Solution Structure Solution and Refinement SCXRD->Structure_Solution Data_Validation Data Validation and Interpretation Structure_Solution->Data_Validation cluster_characterization cluster_characterization Data_Validation->cluster_characterization DSC_TGA Thermal Analysis (DSC/TGA) PXRD->DSC_TGA Solubility Solubility & Dissolution Studies DSC_TGA->Solubility Stability Stability Studies Solubility->Stability

Figure 1. A generalized experimental workflow for the synthesis, crystallographic analysis, and physicochemical characterization of Quinoline-5,6-diol salts.

The molecular structure of Quinoline-5,6-diol forms the basis for understanding its potential salt forms and their crystal packing.

Figure 2. A schematic representation of the molecular structure of Quinoline-5,6-diol, highlighting the nitrogen atom and hydroxyl groups available for salt formation and hydrogen bonding.

Conclusion

The formation of salts of Quinoline-5,6-diol is a critical avenue to explore for the optimization of its pharmaceutical properties. Although a comprehensive comparative analysis of their crystal structures is currently hampered by the lack of public data, this guide provides the necessary tools for researchers to embark on this important work. The detailed protocols for synthesis and crystallization, coupled with the illustrative example of 8-hydroxyquinoline, offer a clear pathway for generating and analyzing these novel solid forms. The systematic characterization of Quinoline-5,6-diol salts will undoubtedly provide valuable insights into their structure-property relationships and will be instrumental in advancing the development of this promising class of compounds.

References

  • Gurbanov, A. V., et al. (2014). Crystal structure of 8-hydroxyquinoline: a new monoclinic polymorph. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 9), o924–o925.
  • Karthikeyan, J., et al. (2014). Growth and Characterization of 8-Hydroxy Quinoline Nitrobenzoate.
  • Gurbanov, A. V., et al. (2014). Crystal structure of 8-hydroxyquinoline: a new monoclinic polymorph.
  • BenchChem. (2025). Application Notes and Protocols for Single Crystal X-ray Diffraction of N-arylbenzylidene Compounds.
  • Springer Nature. X-ray Diffraction Protocols and Methods.
  • Patel, K. D., et al. (2012). Synthesis, characterization and anti-microbial activity of tetazolium salt containing 8-hydroxy quinoline moiety in ligand and its transition metal chelates. Der Pharma Chemica, 4(4), 1436-1442.
  • Vella, J. R., et al. (2022). From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. Molecular Pharmaceutics, 19(6), 1788-1799.
  • Jasinski, J. P. (2024). How to grow crystals for X-ray crystallography. IUCrJ, 11(Pt 4), 385-394.
  • BenchChem. (2025). Quinoline Derivatives: A Comprehensive Technical Guide for Medicinal Chemistry.
  • MDPI. (2024). Perspectives on Synthetic Adducts (Salts) of Nitroxoline TM and 2-Aminoquinolin-8-ol as Promising Antibacterial Agents.
  • Al-Jbouri, F. A. H. (2017). Synthesis and Characterization of Heterocyclic Compounds from 8-Hydroxyquinoline. Journal of Kufa for Chemical Science, 2(3).
  • Santa Cruz Biotechnology, Inc.
  • International Journal for Multidisciplinary Research. (2025).
  • ResearchGate. The Physical and Chemical Properties of Quinoline.
  • Kumar, S., et al. (2012). Synthesis of 8-Hydroxyquinoline Derivatives as Novel Antitumor Agents. Molecules, 17(12), 14046-14061.
  • Wikipedia. Quinoline.
  • ResearchGate.
  • SSRN. (2023). Novel quinoline derivatives: Synthesis, spectroscopic characterization, crystal structure, DFT calculations, Hirshfeld surface analysis and molecular docking study.
  • RSC Publishing. (2022). Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review.
  • ResearchGate. (2023). Synthesis of Dihydroquinolines in the Twenty‐First Century.
  • Wikipedia. 8-Hydroxyquinoline.
  • ResearchGate. Cambridge Structural Database search for quinoline–zinc complexes with important structural features highlighted in two representative examples with CSD reference codes marked.
  • PubChem. 5,6-Dihydroquinoline-5,6-diol.
  • Chemical Database Service. (2024).
  • PubChem. Quinoline.
  • PubChemLite. Quinoline-5,6-diol (C9H7NO2).
  • Maastricht University Library.
  • Sigma-Aldrich. Quinoline for synthesis.
  • Al-Hamdani, A. A. S., et al. (2017). Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study. Arabian Journal of Chemistry, 10, S2774-S2786.
  • Rasayan Journal of Chemistry. (2018).

Sources

Safety Operating Guide

Personal protective equipment for handling Quinoline-5,6-diolhydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Personal Protective Equipment & Handling Protocol for Quinoline-5,6-diol Hydrochloride Content Type: Operational Safety Guide (Senior Scientist Level)

Executive Risk Profile: The "Why" Behind the Protocol

Senior Scientist Note: Do not treat Quinoline-5,6-diol hydrochloride (CAS 14466-41-2) as a generic organic salt. Its risk profile is tri-fold, requiring a specific defensive strategy.

As researchers, we must look beyond the label. This compound presents a synergistic hazard profile:

  • The Quinoline Scaffold (Genotoxicity): Quinoline derivatives are Class 6.1 toxins and suspected mutagens (H341/H350). They function as DNA intercalators. You cannot "feel" exposure; the damage is cellular and cumulative.

  • The 5,6-Diol Moiety (Redox Toxicity): Similar to catechol, this functionality is prone to oxidation, forming reactive quinoid species that are potent skin sensitizers and protein alkylators.

  • The Hydrochloride Salt (Corrosivity/Aerosolization): The HCl salt form increases hygroscopicity and aerosol potential. Inhalation of the dust creates immediate acidic irritation (H314/H319) in the respiratory tract, masking the silent absorption of the toxic quinoline core.

The Directive: We treat this substance as a High-Potency Active Pharmaceutical Ingredient (HPAPI) surrogate . The goal is zero skin contact and zero inhalation.

Personal Protective Equipment (PPE) Matrix

This matrix is designed based on permeation kinetics and physical state hazards.

PPE CategoryStandard RequirementTechnical Rationale (The "Why")
Hand Protection Double-Gloving Strategy 1. Inner: Nitrile (4 mil / 0.10 mm)2. Outer: Nitrile (Extended Cuff, 6-8 mil)Permeation Lag Time: Quinolines are lipophilic and permeate thin nitrile rapidly. The air gap between two layers creates a diffusion break. The outer glove takes the mechanical stress; the inner glove is the chemical barrier.
Eye/Face Chemical Splash Goggles (Indirect Venting)Avoid standard safety glasses.Acidic Dust: The HCl salt generates fine particulate matter. Standard glasses allow dust entry from the top/sides, which reacts with eye moisture to form hydrochloric acid. Goggles provide a sealed environment.
Respiratory Engineering Control First: Fume Hood.Backup: N95/P100 Respirator (if outside hood).Aerosol Physics: Weighing fluffy HCl salts generates invisible micro-aerosols. A fume hood (face velocity 80-100 fpm) captures these. A respirator is a "last line of defense" only.
Body Tyvek® Lab Coat (Closed front) or Chemical Apron.Fabric Retention: Cotton lab coats absorb and retain quinoline dust, creating a secondary exposure source in the laundry. Non-woven (Tyvek) sheds particles and is disposable.

Operational Protocol: A Self-Validating Workflow

This protocol uses "Checkpoints" to ensure safety is active, not passive.[1]

Phase A: Engineering & Pre-Check
  • The Airflow Test: Verify Fume Hood face velocity is between 0.4–0.5 m/s (80–100 fpm). Validation: The sash monitor must be green; a tissue taped to the sash should be pulled firmly inward.

  • The Inert Barrier (Optional but Recommended): The 5,6-diol is oxidation-sensitive. If high purity is critical, flush the vessel with Nitrogen/Argon. Safety Benefit: Reducing oxygen reduces the formation of toxic quinoid oxidation byproducts.

Phase B: Weighing & Solubilization (Critical Step)

The majority of exposures occur during the transfer of static-prone solids.

  • Static Neutralization: Use an antistatic gun or polonium strip near the balance.

    • Reasoning: HCl salts are often dry and static-charged. Static causes "jumping" of powder, leading to invisible surface contamination.

  • The "Transfer Tunnel": Do not carry the spatula between the stock bottle and the balance pan through open air.

    • Technique: Place the receiving vial and stock bottle immediately adjacent. Bridge the gap with a weighing paper "tunnel" or work strictly over a secondary containment tray.

  • Solvent Addition: Add solvent (e.g., DMSO, Water, Methanol) slowly.

    • Thermodynamics: Dissolving HCl salts can be exothermic. Rapid addition can cause micro-splashing of the now-dissolved (and skin-absorbable) quinoline.

Phase C: Decontamination & Doffing
  • Wet Wipe Down: Do not brush dry powder. Use a paper towel dampened with dilute surfactant (soap/water) or 70% Ethanol to wipe the balance area.

    • Chemistry: Ethanol helps solubilize the organic quinoline core; water dilutes the HCl acidity.

  • Glove Removal (The "Beak" Method): Pinch the exterior of the outer glove and peel off. Inspect the inner glove.[2][3]

    • Validation: If the inner glove shows any discoloration or dampness, the protocol failed. Review technique.

Visualization: Logical Safety Workflow

The following diagram illustrates the decision logic for handling this compound.

QuinolineSafety Start START: Risk Assessment (Quinoline-5,6-diol HCl) CheckControls CHECK Engineering Controls (Fume Hood > 0.4 m/s) Start->CheckControls PPE DON PPE (Double Nitrile + Goggles + Tyvek) CheckControls->PPE Handling HANDLING PHASE (Weighing/Solubilization) PPE->Handling Spill INCIDENT: Spill/Dust Release? Handling->Spill Cleanup Wet Wipe Method (No Dry Sweeping) Spill->Cleanup Controlled/Minor Emergency EMERGENCY RESPONSE Evacuate & Ventilate Spill->Emergency Major Release Disposal DISPOSAL (Segregated Hazardous Waste) Cleanup->Disposal End END Disposal->End Protocol Complete

Caption: Operational workflow for Quinoline-5,6-diol HCl, prioritizing engineering controls and defining the critical decision path for spills versus routine cleanup.

Disposal & Environmental Compliance

Do not pour down the drain. The quinoline ring structure is toxic to aquatic life (H411) and difficult for municipal water treatment to degrade.

  • Segregation:

    • Solid Waste: Contaminated gloves, weighing boats, and paper towels go into "Solid Toxic/Hazardous Waste."

    • Liquid Waste: Solutions containing this compound must be tagged as "Halogenated Organic Solvent Waste" (due to the HCl/Chloride content) or "Toxic Organic Waste" depending on your facility's specific RCRA coding.

  • Labeling: Clearly mark waste tags with "Mutagenic Potential" to protect downstream waste handlers.

References

  • National Center for Biotechnology Information (PubChem). (n.d.). Quinoline-5,6-diol (Compound Summary).[4] Retrieved from [Link]

  • European Chemicals Agency (ECHA). (n.d.). Substance Information: Quinoline (General Hazard Profile).[5] Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Toxic and Hazardous Substances: 1910.1450 (Occupational exposure to hazardous chemicals in laboratories). Retrieved from [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.